1-(2-chloroethyl)piperazine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-chloroethyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClN2.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBJAEUNYGEDAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968242 | |
| Record name | 1-(2-Chloroethyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53502-60-6 | |
| Record name | NSC91945 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Chloroethyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-(2-chloroethyl)piperazine hydrochloride. This compound is a valuable intermediate in medicinal chemistry and organic synthesis, primarily utilized for the introduction of the piperazine moiety into more complex molecular structures.
Core Chemical Properties
This compound is the salt of the N-substituted piperazine, 1-(2-chloroethyl)piperazine. Due to the presence of two nitrogen atoms, piperazine derivatives can exist as mono- or dihydrochloride salts. The information available points to the common availability of the monohydrochloride.
Quantitative Data Summary
Quantitative physical data for this compound is not consistently available in the public domain, with many sources providing data for the similarly named but structurally different compound, 1-(2-chloroethyl)piperidine hydrochloride. The table below summarizes the available data for the correct compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃ClN₂ · HCl | [1] |
| Molecular Weight | 185.09 g/mol | [2] |
| CAS Number | 53502-60-6 | [2] |
| Appearance | White powder/solid | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Note: Researchers should experimentally determine physical properties such as melting point, boiling point, and solubility for their specific batch of material.
Synthesis and Reaction Mechanisms
This compound is a key synthetic intermediate. Its preparation and subsequent reactions are central to its application in drug development and organic synthesis.
General Reactivity
The primary mode of reactivity involves the chloroethyl group, which is susceptible to nucleophilic substitution. This allows for the convenient attachment of the piperazine ring to a wide variety of substrates, such as amines, thiols, and alkoxides.
Figure 1: Generalized nucleophilic substitution reaction.
Experimental Protocols for Synthesis
The synthesis of N-aryl or N-alkyl piperazines often involves the cyclization of an appropriate amine with bis(2-chloroethyl)amine hydrochloride. This is a common and effective method for forming the piperazine ring.
Protocol: Synthesis of a 1-Arylpiperazine via Cyclization
This protocol is a generalized procedure based on methods described for synthesizing substituted piperazines[3][4].
-
Reaction Setup: A substituted aniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 to 1.6 equivalents) are charged into a reaction vessel.
-
Solvent: A suitable high-boiling solvent, such as xylene or N,N-dimethylformamide (DMF), is added.
-
Heating: The reaction mixture is heated to a temperature ranging from 110°C to 220°C[2][3][4]. The reaction progress is monitored by an appropriate technique (e.g., TLC or HPLC). Reaction times can be lengthy, extending from several hours to over 48 hours[2][3].
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure.
-
Isolation: The residue is treated with water and a suitable organic solvent (e.g., ethyl acetate). The product, often precipitating as the hydrochloride salt, is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity (>99%)[2].
Figure 2: Experimental workflow for piperazine synthesis.
A significant challenge in piperazine synthesis is controlling the degree of substitution, as both nitrogen atoms are reactive, potentially leading to undesired 1,4-disubstituted by-products[2].
Analytical and Purification Methods
Ensuring the purity and identity of this compound is critical for its use in research and development.
Analytical Techniques
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound[2].
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of piperazine derivatives. For piperazine itself, which lacks a UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) allows for UV detection[5]. This method could potentially be adapted for quantitative analysis of 1-(2-chloroethyl)piperazine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the final product.
Purification Protocols
-
Recrystallization: This is a common and effective method for purifying the solid hydrochloride salt. Solvent pairs such as ethanol/water are often employed to remove impurities[2].
-
Chromatography: For more challenging purifications, column chromatography techniques like size-exclusion or ion-exchange chromatography can be utilized to isolate the desired compound with high purity[2].
This guide provides a foundational understanding of this compound for scientific professionals. Due to the limited availability of specific physical data, experimental verification is strongly recommended.
References
- 1. 1-(2-Chloroethyl)piperazine | C6H13ClN2 | CID 417475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 53502-60-6 | Benchchem [benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
1-(2-chloroethyl)piperazine Hydrochloride molecular structure
An In-depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride
Introduction
This compound is a pivotal chemical intermediate, extensively utilized in the realms of medicinal chemistry and organic synthesis. Its structure, featuring a reactive chloroethyl group appended to a piperazine ring, makes it a versatile building block for the synthesis of a wide array of complex molecules, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and its role as a synthetic precursor.
Molecular Structure and Identification
1-(2-chloroethyl)piperazine is composed of a six-membered heterocyclic piperazine ring. A 2-chloroethyl group (-CH₂CH₂Cl) is attached to one of the nitrogen atoms of the piperazine core. The hydrochloride salt form results from the protonation of the second nitrogen atom by hydrochloric acid. This salt form often enhances the compound's stability and handling characteristics.
Key identifiers and properties are summarized below.
| Property | Data | Reference |
| IUPAC Name | 1-(2-chloroethyl)piperazine;hydrochloride | [1] |
| Synonyms | Chloroethylpiperazine HCl | [2] |
| CAS Number | 53502-60-6 | [3] |
| Molecular Formula | C₆H₁₄Cl₂N₂ | [3] |
| Molecular Weight | 185.09 g/mol | [3] |
| Canonical SMILES | C1CN(CCN1)CCCl.Cl | [1] |
| InChI Key | XIBJAEUNYGEDAU-UHFFFAOYSA-N | [3] |
| Appearance | White to off-white crystalline solid |
Note: Data for the free base, 1-(2-chloroethyl)piperazine (C₆H₁₃ClN), includes a molecular weight of 148.63 g/mol .[2]
Physicochemical Properties
| Property | Value | Reference |
| Purity | >95% for pharmacological studies | [3] |
| Solubility | Soluble in protonic solvents (e.g., water, ethanol) | [3] |
| Stability | Stable under normal conditions; hygroscopic | [4] |
Experimental Protocols
Synthesis via N-Alkylation of Piperazine
A common method for synthesizing 1-(2-chloroethyl)piperazine involves the direct alkylation of piperazine. A significant challenge in this approach is controlling the degree of substitution to prevent the formation of the undesired 1,4-disubstituted by-product.[3]
Protocol:
-
Protection: To favor monosubstitution, piperazine is reacted with piperazine dihydrochloride to form piperazine monohydrochloride in situ. This protonation of one nitrogen atom effectively protects it, directing the substitution to the free secondary amine.[3]
-
Reaction: The protected piperazine is reacted with a suitable alkylating agent, such as 1-bromo-2-chloroethane or 1,2-dichloroethane.
-
Base: A base, such as potassium carbonate or sodium hydroxide, is added to neutralize the hydrogen halide formed during the reaction, which enhances the nucleophilicity of the piperazine.[3]
-
Conditions: The reaction is typically performed at elevated temperatures (90°C to 220°C) in a protonic solvent or neat (without solvent).[3] Reaction times can range from a few hours to over 48 hours depending on the specific substrates and conditions.[3]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is achieved through recrystallization using solvent pairs like ethanol/water to remove impurities.[3] Centrifugation separates the crystalline product from the mother liquor.[3] For high-purity requirements (>99.5%), chromatographic methods such as size-exclusion or ion-exchange chromatography can be employed.[3]
Synthesis via Cyclization
An alternative route involves the cyclization of an aniline derivative with bis(2-chloroethyl)amine hydrochloride. This method is used for producing N-aryl piperazine analogs.
Protocol:
-
Reactants: A substituted aniline (e.g., 2,3-dichloroaniline) is used as the starting material and is reacted with bis(2-chloroethyl)amine hydrochloride.[5]
-
Conditions: The reaction is a cyclization carried out at high temperatures, typically between 120°C and 220°C.[5] The initial charging of reactants is done at a lower temperature (90-120°C).[5]
-
Work-up: After the reaction, the mixture is treated with a suitable protic solvent, such as butanol, to yield the crude product.[5]
-
Purification: The crude product is refined using a mixed solvent system, such as methanol and water, to achieve the desired purity.[5]
Spectroscopic Characterization
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to validate the molecular weight of the compound. For the hydrochloride salt, a peak corresponding to the protonated molecule [M+H]⁺ would be expected at m/z 149.08, corresponding to the free base.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, showing characteristic peaks for the piperazine ring protons and the chloroethyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as C-H, N-H (from the protonated amine), and C-N bonds.
Applications in Synthesis
This compound is a valuable intermediate primarily because the chloroethyl group is a good leaving group, readily reacting with various nucleophiles like amines, thiols, or alkoxides.[3] This reactivity is the cornerstone of its utility in building more complex molecules.
// Node Definitions A [label="1-(2-chloroethyl)piperazine\nHydrochloride", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, style="filled,rounded"]; B [label="Nucleophilic\nSubstitution", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; C1 [label="Antipsychotic Drugs\n(e.g., Aripiprazole analogs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="Antimicrobial & Antifungal\nAgents", fillcolor="#34A853", fontcolor="#FFFFFF"]; C3 [label="Antihistamines", fillcolor="#FBBC05", fontcolor="#202124"]; C4 [label="Other Complex\nHeterocyclic Systems", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label="Reacts via", fontcolor="#5F6368"]; B -> {C1, C2, C3, C4} [label="To Synthesize", fontcolor="#5F6368"]; }
References
- 1. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Chloroethyl)piperazine | C6H13ClN2 | CID 417475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 53502-60-6 | Benchchem [benchchem.com]
- 4. CHLOROETHYL PIPERIDINE [sdfine.com]
- 5. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-chloroethyl)piperazine hydrochloride is a pivotal chemical intermediate, primarily recognized for its role as a versatile building block in the synthesis of a wide array of pharmaceutical compounds. This technical guide elucidates the chemical mechanism of action of this compound, focusing on its reactivity as an electrophile in nucleophilic substitution reactions. Its utility is most prominently demonstrated in the N-alkylation of various substrates to introduce the piperazine moiety, a common pharmacophore in centrally active agents. This document provides a comprehensive overview of its synthetic applications, supported by quantitative data on reaction outcomes, detailed experimental protocols, and visual representations of key reaction pathways and workflows.
Core Chemical Mechanism of Action: An Electrophilic Alkylating Agent
The primary "mechanism of action" of this compound is not pharmacological but chemical. Its significance lies in the reactive 2-chloroethyl side chain attached to the piperazine ring. The electron-withdrawing nature of the chlorine atom and the adjacent nitrogen atom makes the terminal carbon of the ethyl group electrophilic and susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating nucleophilic substitution reactions.[1]
This reactivity allows for the covalent attachment of the piperazine ring to a variety of nucleophilic molecules, including amines, thiols, and alkoxides.[1] The piperazine scaffold itself is a prevalent structural motif in numerous biologically active molecules, particularly those targeting the central nervous system (CNS).[1] Therefore, this compound acts as a key reagent for introducing this critical pharmacophore into target molecules.
The general mechanism for its primary application, N-alkylation, is depicted below.
Application in the Synthesis of Atypical Antipsychotics
A prominent application of this compound and its derivatives is in the synthesis of atypical antipsychotics. For instance, a key precursor for the synthesis of aripiprazole, 1-(2,3-dichlorophenyl)piperazine, is synthesized using methods that involve forming the piperazine ring with reagents like bis(2-chloroethyl)amine hydrochloride, a closely related chemical strategy.[1] The subsequent N-alkylation of this piperazine derivative with a suitable alkyl halide is a crucial step in the total synthesis of aripiprazole.
The workflow for the synthesis of aripiprazole often involves the reaction of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one. This is a classic example of an N-alkylation reaction where the secondary amine of the piperazine ring acts as the nucleophile.
Quantitative Data on Synthetic Applications
The efficiency of synthetic routes utilizing this compound and its analogs is highly dependent on reaction conditions. The following table summarizes representative quantitative data from the synthesis of aripiprazole, where a derivative of this compound is a key intermediate.
| Reactants | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one, 1-(2,3-dichlorophenyl)piperazine | Na2CO3 | Ethanol | Reflux | 12 | 85 | 99.32 | [2] |
| 2,3-dichloronitrobenzene, bis(2-chloroethyl)amine hydrochloride | - | Diethylene glycol ether | 130 | 20 | 68.0-69.4 | 99.0-99.4 | [3] |
Experimental Protocols
General Procedure for N-Alkylation
The following is a representative procedure for the N-alkylation of a piperazine derivative, as exemplified in the synthesis of aripiprazole.[2]
-
Reaction Setup: A suspension of 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one (0.1 M) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (0.1 M) is prepared in technical ethanol (300 mL).
-
Addition of Base: Powdered anhydrous sodium carbonate (0.2 M) is added to the suspension.
-
Reaction Conditions: The mixture is refluxed for 12 hours.
-
Work-up: The resulting solid is filtered and then taken up in technical ethanol (50 mL) and refluxed for 10 minutes.
-
Isolation: The insoluble inorganic residue is filtered off. The combined filtrates are refluxed and then left at room temperature for crystallization for 12 hours.
-
Purification: The crystalline aripiprazole is filtered and dried to yield the final product.
Synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride
This protocol describes a one-pot method for synthesizing an important intermediate for aripiprazole.[3]
-
Reaction Mixture: In a 500ml reaction bottle, add 2,3-dichloronitrobenzene (10g), bis(2-chloroethyl)amine hydrochloride (9.3g), diethylene glycol ether (100ml), iron powder (8.7g), ammonium chloride (14.0g), purified water (125ml), potassium iodide (0.90g), and tetrabutylammonium bromide (1.68g).
-
Reaction Conditions: Heat the mixture to 130°C and maintain for 20 hours.
-
Work-up: Stop heating, cool to room temperature, and filter with suction.
-
Crystallization: Add 100ml of acetone to the mother liquor and stir for 1.5 hours to induce crystallization.
-
Isolation: Filter the crude product with suction and dry to obtain the solid product.
Conclusion
This compound is a valuable synthetic intermediate whose "mechanism of action" is rooted in its chemical reactivity as an alkylating agent. Its ability to efficiently introduce the piperazine moiety into various molecules has made it an indispensable tool in the synthesis of numerous pharmaceuticals, particularly in the field of antipsychotic drug development. The optimization of reaction conditions, including the choice of base, solvent, and temperature, is crucial for achieving high yields and purity of the final products. The experimental protocols and synthetic workflows detailed in this guide provide a framework for the effective utilization of this versatile chemical building block in research and development.
References
Navigating the Solubility Landscape of 1-(2-chloroethyl)piperazine Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 1-(2-chloroethyl)piperazine Hydrochloride in organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this guide focuses on summarizing qualitative solubility information inferred from synthesis and purification procedures, outlining a general experimental protocol for solubility determination, and illustrating a common synthetic pathway for this important pharmaceutical intermediate.
Understanding Solubility: A Critical Parameter
The solubility of an active pharmaceutical ingredient (API) or intermediate like this compound is a critical physicochemical property that influences its purification, formulation, and bioavailability. Understanding its behavior in various organic solvents is paramount for process optimization and the development of effective drug delivery systems.
Solubility Profile of this compound
| Organic Solvent | Qualitative Solubility | Context/Reference |
| Alcohols | ||
| Ethanol/Water Mixtures | Soluble | Used for recrystallization, indicating good solubility, especially at elevated temperatures.[1] |
| Isopropyl Alcohol | Soluble | Employed as a recrystallization solvent. |
| Methanol | Likely Soluble | Used as an eluent in column chromatography, suggesting solubility.[1] |
| Ketones | ||
| Acetone | Sparingly Soluble / Insoluble (cold) | Used as a washing solvent for the purified product, implying low solubility, particularly at colder temperatures. |
| Ethers | ||
| Tetrahydrofuran (THF) | No data available | |
| Amides | ||
| N,N-Dimethylformamide (DMF) | No direct data; related syntheses use as solvent | |
| Sulfoxides | ||
| Dimethyl Sulfoxide (DMSO) | No data available | |
| Halogenated Solvents | ||
| Chloroform | Soluble | Used as an eluent in column chromatography in combination with methanol.[1] |
| Aromatic Hydrocarbons | ||
| Toluene | Insoluble (by analogy to similar compounds) | |
| Benzene | Insoluble (by analogy to similar compounds) |
Note: The solubility of hydrochloride salts in organic solvents is often limited due to their ionic nature. Solubility can be significantly influenced by temperature and the presence of impurities.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following general experimental protocol, based on the isothermal shake-flask method, is recommended.
Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials
-
This compound (of known purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method for quantification)
-
Volumetric flasks and pipettes
Methodology
Experimental workflow for solubility determination.
Synthesis of this compound: A Conceptual Workflow
This compound is a key intermediate in the synthesis of numerous pharmaceuticals. One common synthetic approach involves the reaction of piperazine with a suitable chloroethylating agent. The following diagram illustrates a generalized synthetic pathway.
Conceptual synthetic pathway for 1-(2-chloroethyl)piperazine HCl.
Conclusion
While quantitative solubility data for this compound in organic solvents remains elusive in readily accessible literature, qualitative insights from synthetic and purification procedures provide valuable guidance for researchers. The compound exhibits solubility in protic solvents like alcohols, which are often used for its purification. For precise solubility measurements, a standardized experimental protocol, such as the isothermal shake-flask method, is recommended. The provided conceptual workflow for its synthesis offers a foundational understanding for chemists working with this versatile intermediate. Further research to quantify the solubility of this compound in a broader range of organic solvents would be a valuable contribution to the field of pharmaceutical sciences.
References
Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(2-chloroethyl)piperazine dihydrochloride. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and pharmaceutical development. This document details potential degradation pathways, summarizes stability data, and provides protocols for stability-indicating analysis.
Chemical and Physical Properties
1-(2-chloroethyl)piperazine dihydrochloride is a piperazine derivative that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A summary of its key properties is presented in Table 1.
| Property | Value |
| Chemical Name | 1-(2-chloroethyl)piperazine dihydrochloride |
| Synonyms | N-(2-Chloroethyl)piperazine dihydrochloride |
| Molecular Formula | C₆H₁₃ClN₂ · 2HCl |
| Molecular Weight | 221.56 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
Recommended Storage Conditions
To maintain the integrity and purity of 1-(2-chloroethyl)piperazine dihydrochloride, it is essential to adhere to the following storage conditions. These recommendations are based on general guidelines for chemically reactive intermediates.
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. Some suppliers recommend storage at 2-8°C for long-term stability. |
| Light | Store in a light-resistant container to prevent photodegradation. |
| Moisture | Keep container tightly sealed to protect from moisture, as the compound is hygroscopic.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible to minimize oxidative degradation. |
| Incompatible Materials | Store away from strong oxidizing agents and strong bases.[1] |
Stability Profile and Degradation Pathways
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule.[2][3][4] While specific forced degradation data for 1-(2-chloroethyl)piperazine dihydrochloride is not extensively published, the degradation pathways can be predicted based on the reactivity of the piperazine ring and the chloroethyl side chain.
Hydrolytic Degradation
Acidic Conditions: Under acidic conditions, the primary degradation pathway is likely the hydrolysis of the chloroethyl group to form 1-(2-hydroxyethyl)piperazine. The ether linkage, if formed as a byproduct, could also be susceptible to acid-catalyzed cleavage.
Basic Conditions: In alkaline conditions, intramolecular cyclization is a probable degradation route, leading to the formation of a bicyclic quaternary ammonium salt. Hydrolysis of the chloroethyl group can also occur.
Neutral Conditions: In neutral aqueous solutions, slow hydrolysis of the chloroethyl group may occur over time.
Oxidative Degradation
The piperazine ring is susceptible to oxidation. Common oxidative degradation products of piperazine derivatives include N-oxides, ring-opened products, and formylated species.[3] For 1-(2-chloroethyl)piperazine, oxidation could lead to the formation of 1-(2-chloroethyl)piperazine-N-oxide and other related compounds.
Thermal Degradation
Thermal stress can lead to the cleavage of the C-N and C-Cl bonds. Studies on piperazine have shown that thermal degradation can result in the formation of products like N-formylpiperazine, ethylenediamine, and N-(2-aminoethyl)piperazine.[2][5]
Photodegradation
Exposure to UV or visible light can induce degradation. The energy from light can lead to the homolytic cleavage of the C-Cl bond, generating radical intermediates that can participate in a variety of secondary reactions.
A summary of potential degradation products is presented in Table 3.
| Stress Condition | Potential Degradation Products |
| Acid Hydrolysis | 1-(2-hydroxyethyl)piperazine, Piperazine |
| Base Hydrolysis | 1-(2-hydroxyethyl)piperazine, Bicyclic quaternary ammonium salt |
| Oxidation | 1-(2-chloroethyl)piperazine-N-oxide, Ring-opened products, N-formylpiperazine |
| Thermal | N-formylpiperazine, Ethylenediamine, N-(2-aminoethyl)piperazine, Piperazine |
| Photolysis | Radical species, Piperazine, various secondary reaction products |
Predicted Degradation Pathways
The following diagram illustrates the predicted degradation pathways of 1-(2-chloroethyl)piperazine dihydrochloride under various stress conditions.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of the chloroethyl group, a key functional moiety in many piperazine derivatives of significant interest in medicinal chemistry. Understanding the chemical behavior of this group is paramount for the rational design and development of novel therapeutics, particularly in the realm of oncology. This document provides an overview of the core reactivity, details experimental approaches for its study, and contextualizes its importance in biological signaling pathways.
Core Reactivity: Nucleophilic Substitution and Intramolecular Cyclization
The reactivity of the 2-chloroethyl group attached to a piperazine nitrogen is dominated by two principal reaction pathways: direct nucleophilic substitution and intramolecular cyclization to form a highly reactive aziridinium ion intermediate. The latter is often the rate-determining step for subsequent reactions with nucleophiles and is analogous to the mechanism of action of nitrogen mustards.
Nucleophilic Substitution Reactions
The chloroethyl group serves as an electrophilic site, susceptible to attack by a variety of nucleophiles. The chlorine atom, being a good leaving group, is displaced in either an S(_N)1 or S(_N)2 fashion, depending on the reaction conditions and the nature of the nucleophile.
-
S(_N)2 Reactions: Bimolecular nucleophilic substitution is favored by strong nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the piperazine derivative and the nucleophile.
-
S(_N)1 Reactions: Unimolecular nucleophilic substitution can occur in the presence of polar protic solvents that can stabilize the carbocation intermediate formed upon the departure of the chloride ion.
The general scheme for nucleophilic substitution is depicted below:
Caption: General scheme of nucleophilic substitution on a chloroethylpiperazine derivative.
Intramolecular Cyclization: The Aziridinium Ion
A key feature of the reactivity of β-chloroethylamines is their propensity to undergo intramolecular cyclization to form a strained, three-membered aziridinium ion. This process is a first-order reaction and is often the rate-limiting step in reactions with weak nucleophiles. The highly electrophilic nature of the aziridinium ion makes it susceptible to rapid attack by nucleophiles, leading to ring-opening and the formation of the final product.
Caption: Formation of the aziridinium ion intermediate followed by nucleophilic attack.
Quantitative Analysis of Reactivity
While specific kinetic data for the reactivity of the chloroethyl group on piperazine derivatives are not widely published, studies on analogous nitrogen mustards provide valuable insights. The rate of intramolecular cyclization is a key parameter in determining the overall reactivity.
Table 1: Representative Kinetic Data for the Cyclization of a Nitrogen Mustard Analogue
| Compound | Solvent | Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (h) |
| 2-Chloroethylamine | Water | 21 | (8.0 ± 0.2) x 10⁻⁶ | 24.0 ± 0.5 |
Data for 2-chloroethylamine is presented as an analogue to illustrate the order of magnitude of the cyclization rate.[1]
Experimental Protocols for Studying Reactivity
The reactivity of chloroethylpiperazine derivatives can be monitored using various analytical techniques. The choice of method depends on the specific reaction being studied, the nature of the reactants and products, and the desired level of quantitative detail.
Potentiometric Titration
Objective: To determine the rate of intramolecular cyclization by monitoring the release of chloride ions.
Methodology:
-
Sample Preparation: A solution of the chloroethylpiperazine derivative is prepared in a suitable solvent system (e.g., 50% water-ethanol).
-
Titration: The solution is maintained at a constant temperature, and the concentration of chloride ions is measured over time using a chloride ion-selective electrode.
-
Data Analysis: The rate constant for the first-order cyclization reaction can be calculated from the rate of chloride ion formation.
This method was successfully employed to study the kinetics of intramolecular cyclization of bis(2-chloroethyl)aminoethyl esters of carboxylic acids.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To monitor the disappearance of the reactant and the appearance of the product(s) in real-time.
Methodology:
-
Sample Preparation: The reaction is initiated directly in an NMR tube by mixing the chloroethylpiperazine derivative with the nucleophile in a deuterated solvent.
-
Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals.
-
Data Analysis: The integrals of specific, non-overlapping peaks corresponding to the reactant and product(s) are used to determine their concentrations over time. This data can then be used to calculate the reaction rate constants. Quantitative NMR (qNMR) techniques can provide highly accurate concentration measurements.
Caption: Workflow for a typical NMR-based kinetic study.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the reactant and product(s) at different time points.
Methodology:
-
Reaction Quenching: The reaction is run in a thermostated vessel. At specific time intervals, an aliquot of the reaction mixture is withdrawn and quenched (e.g., by rapid cooling or addition of a quenching agent).
-
Chromatographic Separation: The quenched samples are injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18) and a UV detector.
-
Quantification: The concentrations of the reactant and product(s) are determined by comparing their peak areas to those of standard solutions of known concentrations.
-
Data Analysis: The concentration versus time data is used to determine the reaction kinetics.
This method is particularly useful for complex reaction mixtures where NMR signals may overlap.
Biological Significance: Anticancer Activity and Signaling Pathways
Many piperazine derivatives containing the chloroethyl group are analogues of nitrogen mustards and exhibit significant anticancer activity.[3] Their mechanism of action often involves the alkylation of DNA, leading to cross-linking, inhibition of DNA replication, and ultimately, apoptosis.[2][4]
The formation of the aziridinium ion is crucial for this biological activity. This highly reactive intermediate can be attacked by nucleophilic sites on DNA bases, particularly the N7 position of guanine. Bifunctional derivatives with two chloroethyl groups can lead to interstrand cross-linking of DNA, which is a particularly cytotoxic lesion.[2]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Recent research has also implicated piperazine derivatives as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in various cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. While the exact mechanism of inhibition by chloroethylpiperazine derivatives is an active area of research, the piperazine scaffold is a common feature in many PI3K inhibitors.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by piperazine derivatives.
Conclusion
The chloroethyl group imparts a high degree of reactivity to piperazine derivatives, making them valuable intermediates in organic synthesis and the basis for potent therapeutic agents. The propensity for intramolecular cyclization to form a reactive aziridinium ion is a defining characteristic that drives their utility in DNA alkylation and as potential inhibitors of critical cellular signaling pathways. A thorough understanding of the kinetics and mechanisms of these reactions, facilitated by the experimental protocols outlined in this guide, is essential for the continued development of this important class of compounds in drug discovery.
References
The Versatile Building Block: A Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of 1-(2-chloroethyl)piperazine hydrochloride as a pivotal building block in modern organic synthesis. Its unique structural features—a reactive chloroethyl group coupled with a piperazine moiety—render it an invaluable synthon for the construction of a diverse array of complex molecules, particularly in the realm of pharmaceutical development. This document provides a comprehensive overview of its reactivity, applications, and detailed experimental methodologies, with a focus on its role in the synthesis of key therapeutic agents.
Physicochemical Properties and Reactivity
This compound is a stable, crystalline solid that serves as a convenient precursor to the reactive free base. The core of its synthetic utility lies in the electrophilic nature of the 2-chloroethyl side chain. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This allows for the facile introduction of the piperazine ring, a common pharmacophore in many drug classes, onto a wide range of molecular scaffolds.
The piperazine ring itself contains two nitrogen atoms, offering sites for further functionalization. However, in the hydrochloride salt, one of the nitrogens is protonated, which can be strategically utilized to control reactivity and prevent undesired side reactions, such as di-alkylation.
Key Synthetic Transformations
The primary reaction involving 1-(2-chloroethyl)piperazine is nucleophilic substitution. This can be broadly categorized as N-alkylation, O-alkylation, and S-alkylation, showcasing its versatility in forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
N-Alkylation Reactions
The reaction of 1-(2-chloroethyl)piperazine with primary and secondary amines, as well as with the nitrogen atoms of heterocyclic systems, is a cornerstone of its application. This reaction is fundamental in the synthesis of numerous antipsychotic and antidepressant drugs.
S-Alkylation Reactions
Thiols and thiophenols readily react with 1-(2-chloroethyl)piperazine to form the corresponding thioethers. This transformation is valuable for introducing the piperazine moiety into sulfur-containing molecules, which are of interest in various therapeutic areas.
Applications in Pharmaceutical Synthesis
The piperazine moiety is a key structural feature in a multitude of approved pharmaceutical agents, particularly those targeting the central nervous system (CNS). This compound and its derivatives are instrumental in the synthesis of these drugs.
Synthesis of Atypical Antipsychotics
Atypical antipsychotics are a class of drugs used in the treatment of schizophrenia and bipolar disorder. Many of these compounds feature a piperazine ring that is crucial for their interaction with dopamine and serotonin receptors.
A prominent example is Aripiprazole , a widely prescribed atypical antipsychotic. While the direct precursor used in its industrial synthesis is often 1-(2,3-dichlorophenyl)piperazine, the fundamental synthetic strategies involve the formation of the piperazine ring and its subsequent alkylation, principles that are directly applicable to the use of this compound as a starting material for analogous structures.[1][2]
Synthesis of Antidepressants
Vilazodone , an antidepressant, is another example of a complex molecule whose synthesis can involve piperazine-containing building blocks. The synthesis of Vilazodone involves the coupling of a piperazine derivative with an indole-containing fragment.[3][4][5]
Quantitative Data
The efficiency of synthetic transformations using this compound is highly dependent on the reaction conditions. The following tables summarize key quantitative data for representative reactions.
| Product | Reactants | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aripiprazole | 7-(4-Bromobutoxy)-3,4-dihydrocarbostyril, 1-(2,3-dichlorophenyl)piperazine | Na2CO3 | Ethanol | Reflux | 12 | 85 | [1] |
| N-Butyl-N'-Acetylpiperazine | N-Acetylpiperazine, 1-Bromobutane | K2CO3 | DMF | Reflux | Overnight | 71 | [6] |
| 1-(2-(Phenylthio)ethyl)piperazine derivative | 1-(2-chloroethyl)piperazine derivative, Thiophenol | Cs2CO3 | Ethanol | Heat | - | 90 | [7] |
Table 1: Comparative Yields for N-Alkylation and S-Alkylation Reactions
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |
| Aripiprazole | 8.52 (s, 1H), 7.14-7.15 (m, 2H), 7.04 (d, 1H), 6.96 (dd, 1H), 6.52 (dd, 1H), 6.36 (d, 1H), 3.96 (t, 2H), 3.07 (m, 4H), 2.89 (t, 2H), 2.65 (m, 4H), 2.62 (t, 2H), 2.48 (t, 2H), 1.82 (m, 2H), 1.71 (m, 2H) | 172.4, 158.5, 151.1, 138.1, 133.8, 128.4, 127.3, 124.4, 118.5, 115.5, 108.7, 102.2, 67.7, 58.1, 53.1, 51.1, 50.2, 30.9, 27.1, 24.4, 23.2 | |
| 1-(4-Nitrobenzoyl)piperazine | 8.27 (d, 2H), 7.56 (d, 2H), 3.77 (br s, 2H), 3.33 (br s, 2H), 2.96 (br s, 2H), 2.81 (br s, 2H), 1.72 (s, 1H) | 163.1, 148.5, 142.2, 128.2, 124.0, 49.0, 46.6, 46.0, 43.5 |
Table 2: Spectroscopic Data for Representative Piperazine Derivatives
Experimental Protocols
The following are representative experimental protocols for key reactions involving piperazine-containing building blocks, illustrating the practical application of this compound and related synthons.
General Procedure for the Synthesis of N-Aryl Piperazines
This protocol describes a general method for the synthesis of N-aryl piperazines from anilines and bis(2-chloroethyl)amine hydrochloride, a related building block that forms the piperazine ring in situ.
Reaction: Aniline derivative + Bis(2-chloroethyl)amine hydrochloride → 1-Arylpiperazine
Procedure: A mixture of the aniline derivative (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1-1.2 equivalents) in a high-boiling solvent such as diethylene glycol monomethyl ether is heated at a temperature ranging from 130 to 190 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled and worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired N-aryl piperazine.
Synthesis of Aripiprazole
This protocol details the final N-alkylation step in the synthesis of Aripiprazole.
Reaction: 7-(4-Bromobutoxy)-3,4-dihydrocarbostyril + 1-(2,3-dichlorophenyl)piperazine → Aripiprazole
Procedure: To a suspension of 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one (1 equivalent) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (1 equivalent) in ethanol (e.g., 300 mL for 0.1 M scale), powdered anhydrous sodium carbonate (2 equivalents) is added.[1] The mixture is heated to reflux for 12 hours.[1] After cooling, the resulting solid is filtered and taken up in fresh ethanol, and the mixture is refluxed for a short period to dissolve the product and leave behind inorganic salts. The hot solution is filtered, and the combined filtrates are allowed to crystallize at room temperature. The crystalline product is collected by filtration and dried to give Aripiprazole.[1]
Monoalkylation of Piperazine using a Protecting Group Strategy
To achieve selective monoalkylation and avoid the formation of disubstituted products, a protecting group strategy is often employed.
Reaction:
-
Piperazine + Boc₂O → 1-Boc-piperazine
-
1-Boc-piperazine + 1-bromo-2-chloroethane → 1-Boc-4-(2-chloroethyl)piperazine
-
1-Boc-4-(2-chloroethyl)piperazine + Acid → 1-(2-chloroethyl)piperazine
Procedure: A solution of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) is added dropwise to a solution of excess piperazine in DCM. The reaction is stirred at room temperature. After completion, the solvent is evaporated, and the product, 1-Boc-piperazine, is isolated.
The 1-Boc-piperazine is then dissolved in a solvent such as acetone, and a base like potassium carbonate is added, followed by the alkylating agent (e.g., 1-bromo-2-chloroethane). The mixture is refluxed until the starting material is consumed. The product is then isolated by extraction.
Finally, the Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an appropriate solvent, to yield the desired monoalkylated piperazine hydrochloride.
Signaling Pathways and Logical Relationships
The therapeutic efficacy of many pharmaceuticals synthesized using this compound as a building block stems from their interaction with specific G-protein coupled receptors (GPCRs) in the central nervous system. The following diagrams illustrate the signaling pathways of key receptors targeted by these drugs.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of clozapine analogues and their affinity for clozapine and spiroperidol binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1-(2-Chloroethyl)piperazine Hydrochloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs) utilizing 1-(2-chloroethyl)piperazine hydrochloride and related piperazine derivatives. The following sections focus on the synthesis of the atypical antipsychotics Aripiprazole, Quetiapine, and Olanzapine, highlighting the crucial role of piperazine-containing synthons.
Introduction to Piperazine Derivatives in Pharmaceutical Synthesis
The piperazine ring is a prevalent structural motif in a vast array of biologically active molecules and approved pharmaceutical drugs. Its unique physicochemical properties often contribute to a drug's desired pharmacological activity and pharmacokinetic profile. This compound serves as a versatile building block, with the reactive 2-chloroethyl side chain acting as an excellent electrophile for nucleophilic substitution reactions. This allows for the efficient introduction of the piperazine moiety onto various molecular scaffolds, a key step in the synthesis of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).
Synthesis of Aripiprazole
Aripiprazole is a widely used atypical antipsychotic. A common and efficient method for its synthesis involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a suitable butoxy-quinolinone derivative. While 1-(2-chloroethyl)piperazine is not directly used in the final step, the synthesis of the key intermediate, 1-(2,3-dichlorophenyl)piperazine, is a critical precursor step.
Synthesis of the Intermediate: 1-(2,3-dichlorophenyl)piperazine hydrochloride
A one-pot method starting from 2,3-dichloronitrobenzene and bis(2-chloroethyl)amine hydrochloride is a common route to this intermediate.
Final Synthesis Step: N-alkylation to form Aripiprazole
The final step in the most widely employed synthesis of aripiprazole is the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-halobutoxy)-3,4-dihydroquinolinone.[1]
Experimental Protocol: Synthesis of Aripiprazole [2][3][4]
-
Reaction Setup: In a suitable reaction vessel, dissolve potassium carbonate (36.0 g) in water (600 ml).
-
Addition of Reactants: To the solution, add 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril (60.0 g) and 1-(2,3-dichlorophenyl)piperazine monohydrochloride (69.6 g).
-
Reaction Conditions: Heat the mixture with stirring at 90 to 95°C for approximately 4 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to about 40°C.
-
Collect the deposited crystals by filtration.
-
Wash the crystals with water (240 ml).
-
Dissolve the washed crystals in ethyl acetate (900 ml).
-
Distill off an azeotropic mixture of water/ethyl acetate (about 300 ml) under reflux.
-
Cool the remaining solution to 0 to 5°C to allow for crystallization.
-
Collect the deposited crystals by filtration.
-
Wash the crystals with ethyl acetate (120 ml).
-
Dry the final product under reduced pressure (50 Torr) at 50 to 60°C for 3 hours.
-
Quantitative Data: Synthesis of Aripiprazole
| Parameter | Value | Reference |
| Yield | 92.8% | [2][3] |
| Purity (HPLC) | 99% | [2][3] |
| Melting Point | 140°C | [3] |
Alternative Protocol using 7-(4-bromobutoxy)-3,4-tetrahydrochinolin-2-one [4]
-
Reaction Setup: To a suspension of 7-(4-bromobutoxy)-1,2,3,4-tetrahydrochinolin-2-one (29.8 g; 0.1 M) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (29.4 g; 0.1 M) in technical ethanol (300 mL), add powdered anhydrous sodium carbonate (23.3 g; 0.2 M).
-
Reaction Conditions: Reflux the mixture for 12 hours.
-
Work-up and Isolation:
-
Filter the resulting solid.
-
Take up the solid in technical ethanol (50 mL) and reflux for 10 minutes.
-
Filter off the insoluble inorganic residue.
-
Combine the two filtrates, reflux, and then leave at room temperature for crystallization for 12 hours.
-
Filter the crystalline aripiprazole and dry.
-
Quantitative Data: Alternative Synthesis of Aripiprazole
| Parameter | Value | Reference |
| Yield | 85% | [4] |
| Purity (HPLC) | 99.32% | [4] |
Logical Workflow for Aripiprazole Synthesis
Caption: Synthetic workflow for Aripiprazole.
Synthesis of Quetiapine
Quetiapine is another important atypical antipsychotic. Its synthesis often involves the reaction of a dibenzo[b,f][2][4]thiazepine intermediate with a piperazine derivative. A key intermediate in some synthetic routes is 11-[4-(2-chloroethyl)-1-piperazinyl]-dibenzo[b,f][2][4]thiazepine.
Experimental Protocol: Synthesis of Quetiapine [5]
-
Formation of Sodium Ethylene Glycolate: Dissolve sodium metal (1.17 g) in ethylene glycol (50 ml).
-
Addition of Reactants: To the resulting solution, add a solution of 11-[4-(2-chloroethyl)-1-piperazinyl]-dibenzo[b,f]-1,4-thiazepine (10.7 g; 0.03 moles) in toluene (60 ml).
-
Reaction Conditions: Stir the reaction mixture at 100°C for 9 hours.
-
Work-up and Isolation:
-
After cooling, add water (210 ml).
-
Separate the toluene phase and extract it with diluted hydrochloric acid.
-
Make the aqueous solution alkaline by adding aqueous ammonia.
-
Extract the product with dichloromethane.
-
Dry the organic solution over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the final product.
-
Experimental Protocol: Synthesis of the Intermediate 11-[4-(2-Chloroethyl)-1-piperazinyl]-dibenzo[b,f]-1,4-thiazepine [5][6]
-
Reaction Setup: A mixture of N-[4-(2-chloroethyl)-piperazine-1-carbonyl]-2-aminodiphenyl sulfide hydrochloride (8.2 g; 0.02 moles), phosphorus oxychloride (84 ml), and phosphorus pentoxide (8.5 g; 0.06 moles) is prepared.
-
Reaction Conditions: The mixture is reacted at boiling temperature for 15 hours.
-
Work-up and Isolation:
-
Allow the solution to cool and then evaporate it thoroughly.
-
Pour the residue onto ice water.
-
Make the solution alkaline by the addition of aqueous ammonia.
-
Extract the product with dichloromethane.
-
Evaporate the organic phase.
-
Crystallize the residue from diisopropyl ether, filter, and dry.
-
Quantitative Data: Synthesis of 11-[4-(2-Chloroethyl)-1-piperazinyl]-dibenzo[b,f]-1,4-thiazepine
| Parameter | Value | Reference |
| Yield | 75.4% | [5][6] |
| Melting Point | 113-115°C | [5][6] |
Logical Workflow for Quetiapine Synthesis
Caption: Synthetic workflow for Quetiapine.
Synthesis of Olanzapine
Olanzapine is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. A common synthetic route involves the condensation of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine with N-methylpiperazine.
Experimental Protocol: Synthesis of Olanzapine [7]
-
Reaction Setup: Prepare a mixture of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride (3 g, 11.3 mmol) and piperazine (7 g, 81.4 mmol) in DMSO (15 ml) and toluene (15 ml).
-
Reaction Conditions: Heat the mixture to reflux under an inert gas atmosphere for 2 hours.
-
Work-up and Isolation:
-
After completion of the reaction, cool the mixture in an ice-bath.
-
Add distilled water (30 ml).
-
Stir the mixture at 5°C for 1 hour to complete the formation of a precipitate.
-
Filter the crude product and dry it in a circulating-air oven at approximately 25°C.
-
Quantitative Data: Synthesis of Olanzapine
| Parameter | Value | Reference |
| Yield | 97.3% | [7] |
| Purity (HPLC) | 97% | [7] |
Alternative Protocol for Olanzapine Synthesis [8]
-
Reaction Setup: To a solution of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine Hydrochloride (80 gm) in Dimethyl sulphoxide (400 ml), add N-methyl piperazine (240 gm) and toluene (400 ml).
-
Reaction Conditions: Reflux the reaction mixture under stirring.
-
Work-up and Isolation:
-
After completion of the reaction, cool the reaction mixture.
-
Add water (800 ml).
-
Stir the mixture further for 3 hours at a temperature below 20°C.
-
Filter the precipitated product, wash, and recrystallize.
-
Logical Workflow for Olanzapine Synthesis
References
- 1. WO2005014590A2 - Procedure for preparing 11-(4`2-(2-hydroxyethoxy )ethyl!-1-piperazinyl!-dibenzo`b,f!`1,4!thiazepine - Google Patents [patents.google.com]
- 2. US6995264B2 - Process for preparing aripiprazole - Google Patents [patents.google.com]
- 3. PROCESS FOR PREPARING ARIPIPRAZOLE - Patent 1480953 [data.epo.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. WO2001055125A1 - A process for the preparation of quetiapine and intermediates therefor - Google Patents [patents.google.com]
- 6. EP1252151B1 - A process for the preparation of quetiapine and intermediates therefor - Google Patents [patents.google.com]
- 7. A PROCESS FOR THE PREPARATION OF OLANZAPINE AND AN INTERMEDIATE THEREFOR - Patent 1513845 [data.epo.org]
- 8. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]
Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-chloroethyl)piperazine hydrochloride is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its utility lies in the presence of a reactive chloroethyl group attached to a piperazine ring, a common scaffold in many biologically active molecules. This functionality allows for the straightforward N-alkylation of various nucleophiles, providing a versatile method for introducing the piperazine moiety into a target structure. The resulting piperazine derivatives are integral to a wide array of therapeutics, most notably those targeting the central nervous system (CNS), such as antipsychotics and antidepressants.[1][2][3]
The N-alkylation reaction proceeds via a nucleophilic substitution mechanism, where a nucleophile, such as an amine, thiol, or alcohol, displaces the chloride from the ethyl chain of 1-(2-chloroethyl)piperazine.[3] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated and to deprotonate the nucleophile, thereby increasing its reactivity.[3] Careful control of reaction conditions is crucial to achieve desired outcomes and minimize side products, particularly the potential for dialkylation of the piperazine nitrogen.[3]
Applications in Drug Development
The piperazine ring is a well-established pharmacophore in numerous approved drugs. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. N-alkylation with this compound is a common strategy in the synthesis of atypical antipsychotics.[2] Many of these drugs act as antagonists at dopamine D2 and serotonin 5-HT2A receptors, a mechanism believed to be crucial for their therapeutic effects in conditions like schizophrenia.[4][5][6][7][8][9]
Experimental Protocols
The following protocols provide examples of N-alkylation reactions using this compound and related haloalkyl piperazine derivatives with different nucleophiles.
Protocol 1: N-Alkylation of a Secondary Amine (General Procedure)
This protocol describes a general method for the N-alkylation of a secondary amine with a haloalkyl piperazine derivative, which can be adapted for this compound.
Materials:
-
Substituted piperazine (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Acetonitrile (solvent)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the secondary amine in acetonitrile, add potassium carbonate.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Synthesis of 1-(2-((dibenzo[b,f]thiepin-10-yl)oxy)ethyl)-4-methylpiperazine (Illustrative Example)
While a direct protocol with 1-(2-chloroethyl)piperazine was not found, a closely related synthesis of a dibenzo[b,f]thiepin derivative is illustrative of the reaction conditions.
Materials:
-
10-hydroxydibenzo[b,f]thiepin
-
1-(2-chloroethyl)-4-methylpiperazine
-
Sodium hydride (NaH)
-
Toluene (anhydrous)
Procedure:
-
A solution of 10-hydroxydibenzo[b,f]thiepin in anhydrous toluene is treated with sodium hydride at room temperature to form the corresponding alkoxide.
-
1-(2-chloroethyl)-4-methylpiperazine is added to the reaction mixture.
-
The mixture is heated at reflux for several hours.
-
After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by crystallization or chromatography.
Quantitative Data
The following table summarizes representative quantitative data for N-alkylation reactions involving piperazine derivatives. Please note that specific yields and reaction times can vary significantly based on the substrate, nucleophile, and precise reaction conditions.
| Nucleophile (Substrate) | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-(3-chlorophenyl)piperazine | 1-bromo-3-chloropropane | NaOH | Acetone/Water | 25-30 | 15 | - |
| 2-((2,4-Dimethylphenyl)thio)aniline | bis(2-chloroethyl)amine hydrochloride | - | DMF | 110 | 48 | - |
| 1-[3-(trifluoromethyl)phenyl]piperazine | 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | - | - | - | - | Not specified |
Mandatory Visualizations
Experimental Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of a nucleophile with this compound.
Signaling Pathway of Atypical Antipsychotics
Caption: Simplified signaling pathway for atypical antipsychotics targeting D2 and 5-HT2A receptors.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 53502-60-6 | Benchchem [benchchem.com]
- 4. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. researchgate.net [researchgate.net]
- 8. What are the therapeutic candidates targeting 5-HT2A? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
application of 1-(2-chloroethyl)piperazine Hydrochloride in radioligand development.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-chloroethyl)piperazine Hydrochloride is a versatile precursor in the development of radioligands for Positron Emission Tomography (PET). Its bifunctional nature, featuring a reactive chloroethyl group and a piperazine ring, allows for its incorporation into a wide array of molecules targeting various biological entities such as receptors, enzymes, and transporters. The piperazine moiety is a common scaffold in many centrally active pharmaceuticals, often imparting favorable pharmacokinetic properties and serving as a convenient point for radiolabeling. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of PET radioligands.
Key Applications in Radioligand Development
The primary application of this compound in radioligand development is as a precursor for the introduction of a piperazine-[¹⁸F]ethyl or a piperazine-[¹¹C]methyl moiety onto a target molecule.
-
¹⁸F-Labeling via Nucleophilic Substitution: The chloroethyl group of 1-(2-chloroethyl)piperazine serves as a leaving group for direct nucleophilic substitution with [¹⁸F]fluoride. This one-step radiofluorination is an efficient method for producing ¹⁸F-labeled radiotracers.
-
¹¹C-Labeling via N-Alkylation: The secondary amine of the piperazine ring (after deprotection of the hydrochloride salt) can be readily alkylated with [¹¹C]methyl iodide or [¹¹C]methyl triflate. This is a widely used strategy for the synthesis of ¹¹C-labeled PET tracers.
-
Linker for Targeting Vectors: The piperazine scaffold can act as a linker to connect a radionuclide-bearing group to a larger targeting molecule, such as a peptide or a small molecule inhibitor.
Data Presentation: Properties of Piperazine-Containing Radioligands
The following tables summarize key quantitative data for representative PET radioligands synthesized using piperazine-containing precursors. This data is illustrative of the parameters achievable with the methodologies described below.
Table 1: Radiosynthesis Parameters of Piperazine-Containing PET Radioligands
| Radioligand | Precursor Type | Radionuclide | Radiochemical Yield (Decay-Corrected) | Molar Activity (GBq/µmol) |
| --INVALID-LINK---(S)-1 (Sigma-2) | Piperazine derivative | ¹¹C | 53 ± 7% | > 100 |
| [¹¹C]BMP (NK1) | Piperazine derivative | ¹¹C | 40-55% | Not Reported |
| [¹⁸F]1 (CSF1R) | 4-(2-chloroethyl)piperazinyl compound | ¹⁸F | 30-35% (conversion) | Not Reported |
Table 2: In Vitro and In Vivo Data of Piperazine-Containing Radioligands
| Radioligand | Target | Binding Affinity (Ki / IC50, nM) | In Vivo Model | Key Finding |
| --INVALID-LINK---(S)-1 (Sigma-2) | Sigma-2 Receptor | Not Reported | Mice with EMT6, C6, or PC-3 tumors | Did not provide high enough specific binding in vivo for tumor imaging.[1] |
| [¹¹C]BMP (NK1) | NK1 Receptor | Not Reported | Rats | Had better brain uptake than a related tracer.[2] |
| ⁹⁹ᵐTcN-[7] (5-HT7) | 5-HT7 Receptor | 14.85 ± 0.32 | U-87 MG glioma xenografted nude mice | Visualized the tumor site with high tumor-to-muscle ratios.[3] |
Experimental Protocols
Protocol 1: Synthesis of a [¹⁸F]Fluoroethyl-Piperazine Radiotracer via Nucleophilic Substitution
This protocol is a generalized procedure based on the radiofluorination of chloro-substituted precursors.
Objective: To synthesize a ¹⁸F-labeled radiotracer by reacting 1-(2-chloroethyl)piperazine (as part of a larger molecule) with [¹⁸F]fluoride.
Materials:
-
Precursor: A molecule containing the 1-(2-chloroethyl)piperazine moiety.
-
[¹⁸F]Fluoride (no-carrier-added) in [¹⁸O]water.
-
Kryptofix 2.2.2 (K222).
-
Potassium carbonate (K₂CO₃).
-
Anhydrous acetonitrile (MeCN).
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Water for injection.
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
HPLC system for purification.
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K222 and K₂CO₃ in MeCN/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen at 110-120 °C. Repeat with additions of anhydrous MeCN until the mixture is anhydrous.
-
-
Radiolabeling Reaction:
-
Dissolve the precursor molecule (containing the 1-(2-chloroethyl)piperazine moiety) in anhydrous DMSO.
-
Add the precursor solution to the dried [¹⁸F]fluoride/K222/K₂CO₃ complex.
-
Heat the reaction mixture at 120-150 °C for 10-20 minutes.
-
Monitor the reaction progress by radio-TLC.
-
-
Purification:
-
Cool the reaction mixture and dilute with water.
-
Pass the diluted mixture through a C18 SPE cartridge to trap the crude product.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elute the crude product from the cartridge with an organic solvent (e.g., ethanol or acetonitrile).
-
Inject the eluted crude product onto a semi-preparative HPLC column for final purification.
-
Collect the fraction corresponding to the desired radiolabeled product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction by rotary evaporation or by trapping on a C18 SPE cartridge followed by elution with a small volume of ethanol.
-
Formulate the final product in a suitable vehicle for injection (e.g., saline with a small percentage of ethanol).
-
-
Quality Control:
-
Determine the radiochemical purity by analytical HPLC.
-
Measure the molar activity.
-
Perform tests for sterility and pyrogenicity as required for in vivo studies.
-
Protocol 2: Synthesis of a [¹¹C]Methyl-Piperazine Radiotracer via N-Alkylation
This protocol describes the N-methylation of a piperazine-containing precursor.
Objective: To synthesize a ¹¹C-labeled radiotracer by reacting a desmethyl-piperazine precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Materials:
-
Precursor: A molecule containing a secondary piperazine amine.
-
[¹¹C]Methane produced from a cyclotron.
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent for triflate synthesis.
-
Iodine (for [¹¹C]CH₃I synthesis).
-
Anhydrous solvent (e.g., DMF, acetone).
-
Base (e.g., sodium hydroxide, proton sponge), if necessary.
-
HPLC system for purification.
Procedure:
-
Synthesis of [¹¹C]Methylating Agent:
-
Produce [¹¹C]methane from a cyclotron.
-
For [¹¹C]methyl iodide: Convert [¹¹C]methane to [¹¹C]CH₃I via gas-phase iodination.
-
For [¹¹C]methyl triflate: Convert [¹¹C]methane to [¹¹C]CH₃OTf.
-
-
Radiolabeling Reaction:
-
Dissolve the desmethyl-piperazine precursor in a small volume of anhydrous solvent (e.g., DMF).
-
Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the precursor solution at room temperature or with gentle heating.
-
The reaction is typically rapid (5-10 minutes).
-
-
Purification:
-
Inject the reaction mixture directly onto a semi-preparative HPLC column.
-
Collect the fraction corresponding to the [¹¹C]methylated product.
-
-
Formulation and Quality Control:
-
Follow steps 4 and 5 from Protocol 1.
-
Visualizations
Experimental Workflow for [¹⁸F]Fluoroethylation
Caption: Workflow for the synthesis of a [¹⁸F]fluoroethyl-piperazine radiotracer.
Signaling Pathway Example: 5-HT₇ Receptor
Many piperazine-containing radioligands target G-protein coupled receptors, such as the serotonin 5-HT₇ receptor, which is implicated in neurological disorders and cancer.
Caption: Simplified 5-HT₇ receptor signaling pathway.
Conclusion
This compound is a valuable and adaptable building block for the development of novel PET radioligands. The protocols and data presented herein provide a foundation for researchers to design and synthesize piperazine-containing radiotracers for a multitude of biological targets. The choice between ¹⁸F and ¹¹C labeling will depend on the specific research question, the required imaging time, and the available radiochemistry infrastructure. Careful optimization of reaction conditions is crucial for achieving high radiochemical yields and molar activities, which are essential for successful PET imaging studies.
References
- 1. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and initial PET imaging of new potential NK1 receptor radioligands 1-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-4-[11C]methyl-piperazine and {4-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-piperazine-1-yl}-acetic acid [11C]methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 99mTc-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-chloroethyl)piperazine Hydrochloride as a Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-chloroethyl)piperazine Hydrochloride is a bifunctional chemical linker that holds significant promise in the field of bioconjugation. Its structure, featuring a reactive chloroethyl group and a piperazine ring with a secondary amine, allows for the covalent attachment of two different molecules. This property makes it a valuable tool for creating complex biomolecular structures for applications in drug delivery, diagnostics, and biotechnology research.[1]
The primary significance of this compound in a research context lies in its role as a key synthetic precursor.[2] The piperazine moiety is a common and valuable structural motif found in many biologically active molecules.[2] The chloroethyl group serves as a reactive handle, with the chlorine atom being a good leaving group, facilitating nucleophilic substitution reactions.[2] This allows for the straightforward attachment of the piperazine ring to various other molecular fragments, a crucial step in constructing more complex target molecules.[2]
These application notes provide an overview of the properties, potential applications, and detailed protocols for utilizing this compound as a linker in bioconjugation.
Chemical Properties and Bioconjugation Chemistry
1-(2-chloroethyl)piperazine possesses two key reactive sites for bioconjugation:
-
The Chloroethyl Group: This group is an electrophile that readily reacts with nucleophiles such as amines, thiols, and alkoxides.[2] This reaction is the primary method for attaching the piperazine moiety to other molecules.[2]
-
The Secondary Amine of the Piperazine Ring: The free secondary amine on the piperazine ring can be functionalized through various reactions, such as acylation or alkylation, allowing for the attachment of a second molecule.
The bioconjugation strategy typically involves a two-step process where the chloroethyl group first reacts with a nucleophilic functional group on a biomolecule. The secondary amine of the piperazine ring can then be used to attach another molecule of interest, such as a drug, a fluorescent dye, or a targeting ligand.
A significant challenge in using piperazine-based linkers is controlling the degree of substitution, as the presence of two reactive secondary amine groups can lead to the formation of undesired 1,4-disubstituted by-products.[2] One strategy to favor monosubstitution involves the in-situ formation of piperazine monohydrochloride, which effectively protects one nitrogen atom.[2]
Applications in Bioconjugation
The bifunctional nature of this compound makes it suitable for a variety of bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, enabling targeted delivery of the drug to cancer cells.
-
Protein Modification and Labeling: This linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for detection and analysis.
-
Surface Immobilization: Biomolecules can be conjugated to the linker and subsequently immobilized on a solid support for applications in diagnostics and proteomics.
-
Drug Delivery Systems: The linker can be used to connect a therapeutic molecule to a targeting moiety, such as a peptide or an antibody, to enhance drug delivery to specific sites in the body.[1]
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to proteins. Optimization of reaction conditions may be necessary for specific applications.
Protocol 1: Conjugation to Protein Lysine Residues (Primary Amines)
This protocol describes the alkylation of primary amines on a protein with the chloroethyl group of the linker.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.5)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in a suitable buffer.
-
Linker Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10-100 mM.
-
Conjugation Reaction:
-
Add the desired molar excess of the linker stock solution to the protein solution. The optimal molar ratio of linker to protein should be determined empirically.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.
-
-
Purification: Remove the excess, unreacted linker and by-products from the protein conjugate using a desalting column equilibrated with a suitable storage buffer.
-
Characterization: Characterize the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: Conjugation to Protein Cysteine Residues (Thiols)
This protocol is designed for proteins containing free cysteine residues. It may require the reduction of existing disulfide bonds prior to conjugation.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.0-7.5, containing EDTA)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide bond reduction
-
Dimethyl sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Protein Reduction (if necessary):
-
If the protein contains disulfide bonds, dissolve it in a suitable buffer and add a 10-20 fold molar excess of TCEP or DTT.
-
Incubate at room temperature for 1-2 hours.
-
Remove the reducing agent using a desalting column.
-
-
Linker Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10-100 mM.
-
Conjugation Reaction:
-
Add the desired molar excess of the linker stock solution to the reduced protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Purification: Remove the excess, unreacted linker from the protein conjugate using a desalting column.
-
Characterization: Analyze the conjugate to determine the extent of modification.
Data Presentation
The following tables provide hypothetical data for the bioconjugation of a model protein (e.g., BSA) with this compound.
Table 1: Effect of Molar Ratio on Conjugation Efficiency to Lysine Residues
| Molar Ratio (Linker:Protein) | Reaction Time (hours) | Degree of Labeling (Linker/Protein) |
| 10:1 | 4 | 1.2 |
| 20:1 | 4 | 2.5 |
| 50:1 | 4 | 4.8 |
| 20:1 | 12 | 3.1 |
| 20:1 | 24 | 3.5 |
Table 2: Stability of the Bioconjugate in Different Buffers
| Buffer | pH | Incubation Time (days) | % Intact Conjugate |
| PBS | 7.4 | 7 | 98 |
| Citrate Buffer | 5.5 | 7 | 95 |
| Tris Buffer | 8.5 | 7 | 92 |
Visualizations
Chemical Structure and Reaction Scheme
Caption: Reaction of 1-(2-chloroethyl)piperazine with a primary amine on a protein.
Experimental Workflow for Bioconjugation
Caption: General workflow for protein bioconjugation.
Hypothetical Signaling Pathway Application
Caption: Targeted drug delivery using an antibody-drug conjugate.
References
Application Notes and Protocols for the Reaction of 1-(2-chloroethyl)piperazine Hydrochloride with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reaction of 1-(2-chloroethyl)piperazine hydrochloride with primary amines is a cornerstone of medicinal chemistry and pharmaceutical development. This nucleophilic substitution reaction provides a versatile and efficient route to synthesize a wide array of N-substituted piperazine derivatives. The piperazine moiety is a prevalent structural motif in numerous biologically active compounds and approved drugs, particularly those targeting the central nervous system (CNS).[1] 1-(2-chloroethyl)piperazine serves as a crucial building block, featuring a reactive chloroethyl group that acts as an electrophile, allowing for the facile introduction of the piperazine core onto various molecular scaffolds.[1]
This document provides detailed experimental conditions, protocols, and supporting data for performing this reaction, aimed at enabling researchers to optimize their synthetic strategies and achieve high yields of desired products.
Reaction Mechanism and Principles
The fundamental reaction is a bimolecular nucleophilic substitution (SN2). The primary amine, acting as the nucleophile, attacks the carbon atom attached to the chlorine on the 1-(2-chloroethyl)piperazine. The chlorine atom, a good leaving group, is displaced, forming a new carbon-nitrogen bond.
A key consideration in this synthesis is the management of acid byproducts. Since the starting material is a hydrochloride salt and the reaction itself generates an equivalent of hydrochloric acid (HCl), a base is required. The base neutralizes the acid, preventing the protonation of the primary amine nucleophile, which would render it unreactive.
Controlling the stoichiometry is also critical to prevent undesired side reactions, such as the dialkylation of the primary amine or further substitution on the second nitrogen of the piperazine ring.
Summary of Experimental Conditions
Successful synthesis of N-substituted piperazines via this method depends on the careful selection of several parameters. The following table summarizes typical conditions derived from various literature procedures.
| Parameter | Common Reagents/Conditions | Purpose & Considerations | Citations |
| Electrophile | This compound | The piperazine building block with a reactive handle. | [1][2] |
| Nucleophile | Primary Amines (aliphatic or aromatic) | The source of the desired substituent. Aromatic amines (anilines) are generally less nucleophilic than aliphatic amines and may require more forcing conditions. | [1][3] |
| Base | K₂CO₃, Na₂CO₃, Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Neutralizes HCl to keep the primary amine in its active, deprotonated state. An excess (2-3 equivalents) is typically used. | [4][5] |
| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Ethanol, Methanol, Isopropyl acetate | A polar aprotic solvent like DMF or ACN is often preferred as it effectively solvates the reactants without interfering with the SN2 reaction. | [3][4][5][6] |
| Temperature | Room Temperature to 110 °C | Higher temperatures accelerate the reaction rate, especially for less reactive amines. Typical conditions often involve heating.[3][4] | |
| Reaction Time | 4 to 48 hours | Monitored by TLC or LC-MS to determine completion. Duration depends on the reactivity of the substrates and the temperature. | [4] |
| Additives | Potassium Iodide (KI) | Can be used catalytically to convert the alkyl chloride to the more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the substitution. | [4] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Reaction with an Aliphatic Primary Amine
This protocol describes a general method for the N-alkylation of a primary aliphatic amine with this compound.
Materials:
-
This compound
-
Primary aliphatic amine (1.0 - 1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Potassium iodide (KI) (0.1 equivalents, optional)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the primary aliphatic amine (1.1 eq), potassium carbonate (2.5 eq), and potassium iodide (0.1 eq).
-
Add a sufficient volume of DMF to dissolve the reactants (a concentration of 0.1-0.5 M is typical).
-
Stir the mixture at 80-100 °C. Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 8-16 hours.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-substituted piperazine derivative.
Protocol 2: Procedure for Reaction with an Aniline Derivative
This protocol is adapted for less nucleophilic primary aromatic amines (anilines).
Materials:
-
This compound
-
Substituted Aniline (1.0 equivalent)
-
Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a sealed tube or pressure vessel, combine the substituted aniline (1.0 eq), this compound (1.2 eq), and diisopropylethylamine (3.0 eq).
-
Add acetonitrile as the solvent.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 24-48 hours.[4]
-
Cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous phase with additional dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue via flash column chromatography to afford the desired product.
Visualized Workflows and Diagrams
General Reaction Scheme
The following diagram illustrates the nucleophilic substitution reaction.
Caption: General SN2 reaction of a primary amine with 1-(2-chloroethyl)piperazine HCl.
Standard Experimental Workflow
The diagram below outlines the typical sequence of steps from reaction setup to product purification.
Caption: A typical workflow for synthesis and purification.
References
- 1. This compound | 53502-60-6 | Benchchem [benchchem.com]
- 2. 1-(2-Chloroethyl)piperazine | C6H13ClN2 | CID 417475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. 2008-75-5|1-(2-Chloroethyl)piperidine hydrochloride| Ambeed [ambeed.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of 1-(2-Chloroethyl)piperazine Hydrochloride in Creating Covalent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent chemical probes are indispensable tools in chemical biology and drug discovery, enabling the identification and validation of new therapeutic targets by forming a stable, covalent bond with a specific protein.[1] This irreversible interaction offers advantages such as high potency and prolonged duration of action, allowing for robust target engagement studies.[2] The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties.[3]
1-(2-Chloroethyl)piperazine hydrochloride serves as a versatile and reactive building block for the synthesis of covalent probes. The core of its utility lies in the 2-chloroethyl group, which acts as an electrophilic "warhead." This group can form a covalent bond with nucleophilic amino acid residues on a target protein, most notably the thiol group of cysteine.[4][5] This document provides detailed application notes on the principles of using this reagent and comprehensive protocols for the synthesis and application of derived covalent probes for proteome-wide target discovery.
Application Notes
Principle of Covalent Targeting
The primary mechanism by which probes derived from 1-(2-chloroethyl)piperazine function is through covalent modification of nucleophilic amino acid residues within a protein's binding pocket. The chloroethyl group is an electrophile that reacts with soft nucleophiles like the thiolate anion of cysteine via a direct alkylation (SN2) reaction. Other nucleophilic residues such as lysine and histidine can also be targeted.[4] The specificity of the probe is conferred by the non-covalent interactions of the entire molecule (including the piperazine core and any additional recognition motifs) with the target protein, which positions the reactive chloroethyl group appropriately for the covalent bond to form.
Probe Design and Synthesis Strategy
Covalent probes are typically designed with a modular structure consisting of three key components: the reactive warhead, a linker, and a reporter tag. 1-(2-Chloroethyl)piperazine provides the warhead and a convenient attachment point for the linker.
-
Warhead: The 2-chloroethyl group.
-
Linker: A chain of atoms connecting the warhead to the reporter tag. This can be varied to optimize solubility and steric access to the target.
-
Reporter Tag: A functional group for detection and/or enrichment. Common tags include a terminal alkyne for click chemistry, biotin for affinity purification, or a fluorophore for imaging.[6]
The synthesis strategy involves the mono-N-alkylation of a protected piperazine derivative to introduce the linker and reporter tag, followed by deprotection. Alternatively, 1-(2-chloroethyl)piperazine can be reacted with a molecule containing the linker and reporter tag. Controlling the stoichiometry and reaction conditions is crucial to favor mono-substitution over di-substitution of the piperazine ring.[7]
Reactivity and Selectivity
The 2-chloroethyl group is analogous to the chloroacetamide warhead, a well-established electrophile for targeting cysteine residues.[8] A large-scale screen of covalent fragments demonstrated that piperazine-based chloroacetamides are among the most reactive structures for labeling cysteine.[2] This high intrinsic reactivity makes 1-(2-chloroethyl)piperazine an excellent starting point for developing potent covalent probes. While the warhead is reactive, selectivity for a specific protein target is achieved through the non-covalent binding affinity of the entire probe molecule, which increases the local concentration of the warhead near the target nucleophile.
| Compound Class | Warhead | Relative Reactivity (krel) | Reference |
| Piperazine-based | Chloroacetamide | High | [2] |
| Primary Amine-based | Chloroacetamide | Low | [2] |
| Acrylamides | Acrylamide | Moderate | [2] |
| Iodoacetamide | Iodoacetamide | Very High (Non-selective) | [2] |
Experimental Protocols
Safety Precaution: this compound and other alkylating agents are hazardous. They are potential irritants and sensitizers. Always handle these chemicals in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of a Representative Biotinylated Covalent Probe
This protocol describes a representative two-step synthesis for a biotinylated probe using a protected piperazine to ensure mono-alkylation.
Materials:
-
1-Boc-piperazine
-
1-Bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Biotin-amine (or Biotin-PEG-amine)
-
Sodium iodide (NaI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate
-
To a round-bottom flask, add 1-Boc-piperazine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Add 1-bromo-3-chloropropane (1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and stir overnight under a nitrogen atmosphere.
-
Cool the mixture to room temperature and filter off the salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the intermediate product.
Step 2: Coupling with Biotin and Deprotection
-
To a round-bottom flask, add the product from Step 1 (1.0 eq), biotin-amine (1.1 eq), sodium iodide (0.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80°C and stir overnight under a nitrogen atmosphere.
-
Cool the mixture, dilute with ethyl acetate, and wash sequentially with water (3x) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To the crude Boc-protected product, add a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC or LC-MS).
-
Concentrate the mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Purify the final product by reverse-phase HPLC to obtain the desired biotinylated covalent probe as a TFA salt.
Protocol 2: Proteome-Wide Target Identification using Chemoproteomics
This protocol outlines a standard activity-based protein profiling (ABPP) workflow to identify the cellular targets of a newly synthesized alkyne-tagged covalent probe.[6][9]
Materials:
-
Alkyne-tagged covalent probe (synthesized using a similar strategy to Protocol 1, but with an alkyne-containing linker)
-
HEK293T cells (or other relevant cell line)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-biotin tag (e.g., Azide-PEG3-Biotin)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Urea (8 M in 100 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Formic acid
Procedure:
-
Cell Treatment: Treat cultured cells with the alkyne-probe (e.g., 1-10 µM) or DMSO (vehicle control) for 1-3 hours. For competition experiments, pre-incubate cells with an untagged parent inhibitor before adding the alkyne-probe.
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cell pellet in lysis buffer on ice. Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).
-
Click Chemistry (CuAAC):
-
To the clarified proteome (~1 mg), add the following click-chemistry reagents in order: Azide-biotin tag (e.g., 100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).
-
Vortex and incubate at room temperature for 1 hour.
-
-
Streptavidin Enrichment:
-
Add pre-washed streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.
-
-
Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins. A typical wash series is: 1x with 1% SDS in PBS, 1x with PBS, and 1x with water.
-
On-Bead Digestion:
-
Resuspend the beads in 8 M urea.
-
Reduce disulfide bonds with DTT (10 mM) for 30 min at 37°C.
-
Alkylate free thiols with IAA (20 mM) for 30 min at room temperature in the dark.
-
Dilute the urea to <2 M with 100 mM Tris-HCl.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Sample Preparation for MS:
-
Separate the supernatant containing the peptides from the beads.
-
Acidify the peptides with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database to identify and quantify the enriched proteins. True targets should show significant enrichment in the probe-treated sample compared to the DMSO control and this enrichment should be reduced in the competition sample.
References
- 1. Covalent chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification | Springer Nature Experiments [experiments.springernature.com]
Synthetic Route to Flibanserin Utilizing a 1-(2-Chloroethyl)piperazine Derivative: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Flibanserin, a multifunctional serotonin agonist and antagonist, utilizing a key 1-(2-chloroethyl)piperazine derivative. The outlined synthetic strategy involves the preparation of N-(3-trifluoromethylphenyl)-N'-(2-chloroethyl)piperazine and its subsequent coupling with a benzimidazolone moiety. This application note includes comprehensive experimental procedures, tabulated quantitative data for each step, and visual diagrams of the synthetic pathway and experimental workflow to ensure clarity and reproducibility for researchers in the field of medicinal chemistry and drug development.
Introduction
Flibanserin, marketed under the trade name Addyi, is an FDA-approved medication for the treatment of premenopausal women with hypoactive sexual desire disorder (HSDD).[1] Its mechanism of action involves a complex interplay with serotonergic receptors, acting as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist.[2] The synthesis of Flibanserin can be approached through various routes. This document focuses on a convergent synthetic strategy that employs a 1-(2-chloroethyl)piperazine derivative as a key building block for the introduction of the ethyl-piperazine-phenyl moiety onto the benzimidazolone scaffold. This method offers a robust and scalable approach for the preparation of Flibanserin.
Synthetic Pathway Overview
The overall synthetic strategy is a multi-step process that begins with the synthesis of the key intermediate, N-(3-trifluoromethylphenyl)-N'-(2-chloroethyl)piperazine. This intermediate is then coupled with a suitable benzimidazolone precursor, followed by a final deprotection step to yield Flibanserin.
Experimental Protocols
Step 1: Synthesis of N-(3-Trifluoromethylphenyl)-N'-(2-chloroethyl)piperazine
This procedure outlines the synthesis of the key piperazine intermediate via a cyclization reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| m-Aminobenzotrifluoride | 161.12 | 0.1685 | 1.0 |
| Tris(2-chloroethyl)amine hydrochloride | 241.55 | 0.3108 | 1.3 |
| Potassium carbonate (K₂CO₃) | 138.21 | 0.139 | 1.0 |
| n-Butanol | 74.12 | 5 mL | - |
| Dichloromethane (for workup) | 84.93 | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |
| Petroleum ether (for chromatography) | - | - | - |
| Ethyl acetate (for chromatography) | 88.11 | - | - |
Procedure:
-
To a 50 mL single-necked flask equipped with a magnetic stirrer, add m-aminobenzotrifluoride (0.1685 g, 1.0 mmol), tris(2-chloroethyl)amine hydrochloride (0.3108 g, 1.3 mmol), potassium carbonate (0.139 g, 1.0 mmol), and n-butanol (5 mL).[3]
-
Heat the reaction mixture to 115-120 °C and stir at reflux for 24 hours.[3]
-
After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.[3]
-
Dissolve the residue in dichloromethane and wash with an equal volume of water twice.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a yellow-green grease.[3]
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (8:1) as the eluent.
-
Evaporation of the solvent yields N-(3-trifluoromethyl)-N'-(2-chloroethyl)-piperazine as a yellow-green oil.
Quantitative Data:
| Product | Yield (g) | Yield (%) | Purity (%) |
| N-(3-Trifluoromethyl)-N'-(2-chloroethyl)-piperazine | 0.162 | 52.8 | 98.4 |
Step 2: Synthesis of 2-Ethoxybenzoimidazole
This protocol describes the preparation of the benzimidazole coupling partner.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| o-Phenylenediamine | 108.14 | 1.60 | 14.8 |
| Tetraethyl orthocarbonate | 192.26 | 3.00 | 15.6 |
| Acetic acid | 60.05 | 0.90 | 15.0 |
| Potassium hydroxide solution (5% w/w) | - | 12.5 mL | - |
Procedure:
-
In a 5000 mL single-necked flask equipped with a magnetic stirrer, add o-phenylenediamine (1.60 g, 14.8 mmol), tetraethyl orthocarbonate (3.00 g, 15.6 mmol), and acetic acid (0.90 g, 15.0 mmol).[3]
-
Stir the mixture at room temperature and then heat to 70 °C for 3 hours.[3]
-
Cool the reaction to room temperature and add potassium hydroxide solution (5% w/w, 12.5 mL).
-
Continue stirring for 1 hour.[3]
-
Filter the mixture while hot, wash the collected solid with water, and dry to obtain 2-ethoxybenzoimidazole.
Quantitative Data:
| Product | Yield (g) | Yield (%) | Purity (%) |
| 2-Ethoxybenzoimidazole | 2.22 | 92.5 | 97.5 |
Step 3: Synthesis of Flibanserin
This final step involves the coupling of the two key intermediates and subsequent deprotection.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mass ratio) |
| N-(3-Trifluoromethyl)-N'-(2-chloroethyl)-piperazine | 292.73 | 1 |
| 2-Ethoxybenzoimidazole | 162.19 | 0.22 |
| Sodium hydroxide (NaOH) solution | 40.00 | Appropriate amount |
| Isopropanol | 60.10 | Appropriate amount |
| Water | 18.02 | Appropriate amount |
| Ethyl acetate | 88.11 | - |
| Concentrated hydrochloric acid (HCl) | 36.46 | - |
| Ethanol (for recrystallization) | 46.07 | - |
Procedure:
-
In a reaction flask, add N-(3-trifluoromethyl)-N'-(2-chloroethyl)-piperazine, 2-ethoxybenzoimidazole, NaOH solution, isopropanol, and water. The mass ratio of N-(3-trifluoromethyl)-N'-(2-chloroethyl)-piperazine to 2-ethoxybenzoimidazole should be 1:0.22.[3]
-
Stir the mixture at 75 °C for 2 hours.[3]
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate.
-
Wash the organic phase with water and saturated brine solution, then dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a yellowish-brown oil.
-
To the residue, add appropriate amounts of isopropanol and concentrated hydrochloric acid.
-
Stir the mixture at 70 °C for 2 hours.[3]
-
Upon cooling, a white crystal of Flibanserin hydrochloride will precipitate. Filter and dry the crude product.
-
For purification, dissolve the crude hydrochloride salt in a mixture of ethyl acetate and water.
-
Add sodium hydroxide solution to adjust the pH to alkaline.
-
Stir and separate the organic layer.
-
Dry the organic layer with anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain a white solid.
-
Recrystallize the solid from ethanol, filter, and dry to obtain the final product, Flibanserin.[3]
Quantitative Data:
| Product | Yield (mg) | Yield (%) | Purity (%) |
| Flibanserin | 29.8 | 56.2 | 99.6 |
Conclusion
The synthetic route to Flibanserin presented herein, which proceeds through a 1-(2-chloroethyl)piperazine derivative, offers a reliable and well-documented method for obtaining this pharmaceutically important molecule. The provided protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of Flibanserin and related compounds. The clear, step-by-step instructions and visual aids are intended to facilitate the successful replication of this synthesis in a laboratory setting.
References
- 1. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarse.com [ijarse.com]
- 3. CN109232434A - A kind of new method synthesizing flibanserin - Google Patents [patents.google.com]
preparation of 1-(2,3-dichlorophenyl)piperazine from diethanolamine.
Application Note: Synthesis of 1-(2,3-dichlorophenyl)piperazine
Introduction
1-(2,3-dichlorophenyl)piperazine is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the atypical antipsychotic drug Aripiprazole. The N-arylpiperazine moiety is a common structural motif in medicinal chemistry.[1] This document outlines a detailed protocol for the preparation of 1-(2,3-dichlorophenyl)piperazine, starting from diethanolamine and 2,3-dichloroaniline. The primary method described involves the in-situ formation of a bis(2-haloethyl)amine intermediate, followed by a cyclization reaction with 2,3-dichloroaniline.[1][2]
Reaction Scheme
The overall synthesis can be generalized into two main stages: the conversion of diethanolamine to a reactive intermediate and the subsequent cyclization with 2,3-dichloroaniline to form the piperazine ring.
Stage 1: Formation of bis(2-bromoethyl)amine HN(CH₂CH₂OH)₂ + 2HBr → HN(CH₂CH₂Br)₂·HBr + 2H₂O
Stage 2: Cyclization with 2,3-dichloroaniline Cl₂C₆H₃NH₂ + HN(CH₂CH₂Br)₂·HBr → 1-(2,3-dichlorophenyl)piperazine + 2HBr
Experimental Protocols
The following protocol is a representative method derived from established procedures.[2] It details the direct, one-pot synthesis using hydrogen bromide.
Materials and Equipment:
-
500 mL three-necked reaction flask
-
Heating mantle with temperature controller
-
Mechanical stirrer
-
Dropping funnel
-
Condenser
-
Gas inlet tube
-
Diethanolamine
-
2,3-dichloroaniline
-
Hydrogen bromide gas or 48% hydrobromic acid
-
Sodium hydroxide (20% aqueous solution)
-
Toluene
-
Standard laboratory glassware for work-up and distillation
-
Vacuum distillation apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Protocol: One-Pot Synthesis via Hydrogen Bromide Route
-
Reaction Setup: In a 500 mL reaction flask, add 105.5 g of diethanolamine.
-
Bromination: Heat the diethanolamine to 120-130°C. Slowly introduce 230-240 g of hydrogen bromide gas through the gas inlet tube. The reaction is exothermic, so the rate of gas addition should be controlled to maintain the temperature. Alternatively, 600 g of 48% hydrobromic acid solution can be used, heating the mixture to 120-130°C for 3 hours.[2]
-
Arylation and Cyclization: Increase the temperature to 130-150°C. Slowly add 135.5 g of 2,3-dichloroaniline dropwise over approximately 3-6 hours.[2]
-
Reaction Monitoring: Continue heating at 130-150°C and monitor the reaction's progress until completion.
-
Work-up - Hydrolysis and Neutralization: After the reaction is complete, cool the mixture. Slowly add a 20% sodium hydroxide solution dropwise until the pH of the mixture reaches 9-12. This step hydrolyzes any residual bis(2-bromoethyl)amine. Maintain the temperature at 90-100°C for 1 hour.[2]
-
Extraction: Add 300 mL of toluene to the reaction mixture and stir for 1 hour. Allow the mixture to stand and separate into layers. Discard the aqueous layer.[2]
-
Purification: The organic layer is subjected to reduced pressure to recover the toluene solvent. The remaining residue is then purified by vacuum distillation, collecting the fraction at 170-175°C / 10 mmHg to obtain the final product, 1-(2,3-dichlorophenyl)piperazine.[2]
Data Presentation
The following table summarizes quantitative data from various embodiments of the synthesis described in the literature.
| Reference/Embodiment | Key Reactants (Molar Ratio) | Key Reaction Conditions | Yield (%) | Purity (HPLC) (%) |
| Patent 1, Embodiment 3[2] | Diethanolamine : 2,3-dichloroaniline : HBr (1 : 0.84 : 2.84) | 120-150°C, followed by NaOH hydrolysis and toluene extraction | 65.6 | 99.56 |
| Patent 7, Embodiment 3[3][4] | 2,3-dichloroaniline : bis(2-chloroethyl)amine HCl (1 : 2) | 200°C for 4 hours in n-butanol | 65.6 | 99.67 |
| Patent 7, Embodiment 2[3][4] | 2,3-dichloroaniline : bis(2-chloroethyl)amine HCl (1 : 1.65) | 160°C for 12 hours in n-butanol | 64.0 | 99.58 |
| Patent 7, Embodiment 1[3][4] | 2,3-dichloroaniline : bis(2-chloroethyl)amine HCl (1 : 1.1) | 120°C for 34 hours in n-butanol | 59.5 | 99.62 |
Process Visualization
The following diagram illustrates the workflow for the synthesis of 1-(2,3-dichlorophenyl)piperazine from diethanolamine.
Caption: Workflow for the synthesis of 1-(2,3-dichlorophenyl)piperazine.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 3. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
minimizing disubstitution in 1-(2-chloroethyl)piperazine Hydrochloride reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-chloroethyl)piperazine hydrochloride. The focus is on minimizing the formation of the disubstituted byproduct in N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in reactions with this compound?
A1: The main challenge is controlling the selectivity between monosubstitution and disubstitution. Since piperazine has two reactive secondary amine groups, the reaction can lead to the formation of the undesired 1,4-disubstituted piperazine byproduct alongside the desired monosubstituted product.[1]
Q2: How can I minimize the formation of the 1,4-disubstituted byproduct?
A2: Several strategies can be employed to favor monosubstitution:
-
Protonation of Piperazine: In-situ formation of piperazine monohydrochloride by reacting piperazine with piperazine dihydrochloride effectively "protects" one nitrogen atom, directing substitution to the free secondary amine.[1] This is often considered a simpler and "greener" alternative to traditional protecting groups.[2][3]
-
Use of Protecting Groups: A common, though multi-step, approach is to use a protecting group like tert-butyloxycarbonyl (Boc) on one of the piperazine nitrogens.[2][4] This ensures mono-alkylation, after which the protecting group is removed.
-
Stoichiometric Control: Using a large excess of piperazine can statistically favor the mono-alkylation product.
-
Solid-Phase Synthesis: Attaching the piperazine to a solid support, like a 2-chlorotrityl chloride resin, allows for controlled monosubstitution on the free amino group.[5]
Q3: What role does the base play in controlling selectivity?
A3: The base is crucial for neutralizing the hydrogen halide formed during the reaction and for deprotonating the piperazine to increase its nucleophilicity.[1] The choice and amount of base can influence the reaction rate and selectivity. Weaker bases or using a limited amount of base might help in reducing the rate of the second substitution.
Q4: Can the choice of solvent affect the mono/di-substitution ratio?
A4: Yes, the solvent can play a significant role. In some cases, using a relatively nonpolar solvent can cause the monosubstituted product, which is a salt, to precipitate out of the reaction mixture.[6] This effectively removes it from the reaction and prevents it from reacting further to form the disubstituted product.
Q5: Are there alternative synthetic methods to direct nucleophilic substitution that favor monosubstitution?
A5: Yes, other methods include:
-
Reductive Amination: This two-step, one-pot process involves reacting piperazine with an aldehyde or ketone to form an imine, which is then reduced in situ.[1] This method can offer better control over alkylation.
-
Michael Addition: The addition of piperazine to an activated alkene (e.g., acrylonitrile or methyl acrylate) can also be used, although competitive disubstitution can still be an issue.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High percentage of 1,4-disubstituted byproduct | - Molar ratio of piperazine to alkylating agent is too low.- Reaction temperature is too high or reaction time is too long.- Highly reactive alkylating agent.- Inappropriate choice of base or solvent. | - Increase the molar excess of piperazine.- Lower the reaction temperature and monitor the reaction progress closely to stop it after the formation of the monosubstituted product.- Consider a less reactive alkylating agent if possible.- Experiment with different bases (e.g., K2CO3, NaOH) and solvents (e.g., nonpolar solvents to precipitate the monosubstituted product).- Employ the protonation strategy by preparing piperazine monohydrochloride in situ.[1] |
| Low reaction yield | - Incomplete reaction.- Loss of product during workup.- Deactivation of the nucleophile. | - Increase reaction temperature or time, while monitoring for disubstitution.- Ensure the pH is appropriate during extraction to have the product in the desired phase.- Use a suitable base to fully deprotonate the piperazine for increased nucleophilicity.[1] |
| Reaction does not proceed | - Insufficiently activated alkylating agent.- Piperazine is not sufficiently nucleophilic (e.g., fully protonated).- Low reaction temperature. | - Consider using a more reactive leaving group on your electrophile.- Ensure the presence of a suitable base to deprotonate the piperazine hydrochloride.- Gradually increase the reaction temperature. |
| Difficulty in separating mono- and di-substituted products | - Similar polarity of the two products. | - Optimize chromatographic separation conditions (e.g., try different solvent systems or stationary phases).- Consider converting the products to their salts, which may have different crystallization properties, to facilitate separation. |
Experimental Protocols
Protocol 1: Monosubstitution via In-Situ Protonation
This protocol is based on the principle of deactivating one nitrogen atom of piperazine by protonation to favor monosubstitution.[1][2]
-
Preparation of Piperazine Monohydrochloride: In a reaction vessel, combine equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in methanol. The solution can be heated to ensure complete dissolution.
-
Reaction with Electrophile: To the solution of piperazine monohydrochloride, add the electrophile (e.g., this compound). The reaction can be conducted at room temperature or under reflux, depending on the reactivity of the electrophile.
-
Catalysis (Optional): For less reactive electrophiles, a heterogeneous catalyst, such as metal ions supported on a commercial polymeric resin, can be added to shorten reaction times.[2]
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), the catalyst (if used) is filtered off. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., sodium carbonate solution) to neutralize any remaining acid and to extract the free amine product. The organic layers are combined, dried over a drying agent (e.g., Na2SO4), and the solvent is evaporated to yield the crude product.
-
Purification: The crude product can be purified by column chromatography or crystallization.
Protocol 2: Monosubstitution using a Boc-Protecting Group
This is a classic multi-step approach to ensure monosubstitution.[6]
-
Mono-Boc Protection of Piperazine: Dissolve piperazine (2 equivalents) in a suitable solvent like dichloromethane (DCM). Slowly add a solution of di-tert-butyl dicarbonate (Boc2O, 1 equivalent) in DCM. Stir the reaction mixture at room temperature for several hours to overnight.
-
Workup and Purification of Mono-Boc-piperazine: Evaporate the solvent. The residue will contain a mixture of unreacted piperazine, mono-Boc-piperazine, and di-Boc-piperazine. This mixture can typically be separated by column chromatography.
-
Alkylation of Mono-Boc-piperazine: Dissolve the purified mono-Boc-piperazine in a solvent such as acetonitrile or acetone. Add a base (e.g., potassium carbonate) and the alkylating agent (this compound). The reaction is typically heated to reflux and monitored until completion.
-
Workup: After cooling, filter off the base. Remove the solvent under reduced pressure. The residue can be purified by column chromatography.
-
Deprotection: Dissolve the alkylated Boc-protected piperazine in a solvent like DCM and treat with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc group.
-
Final Workup: After the deprotection is complete, the acid is neutralized with a base, and the final monosubstituted product is extracted and purified.
Visualizations
Caption: Reaction pathway showing mono- and di-substitution.
Caption: Troubleshooting workflow for minimizing disubstitution.
Caption: Decision diagram for selecting optimal reaction conditions.
References
- 1. This compound | 53502-60-6 | Benchchem [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN103382192A - Preparation of N-monosubstituted piperazine derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
optimizing reaction yield for 1-(2-chloroethyl)piperazine Hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 1-(2-chloroethyl)piperazine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product yield | 1. Inactive reagents: Moisture contamination of reactants or solvents. 2. Incorrect stoichiometry: Molar ratios of reactants are not optimized. 3. Suboptimal reaction temperature: Temperature is too low for the reaction to proceed at a reasonable rate. 4. Ineffective base: The base used is not strong enough to neutralize the generated acid. | 1. Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored materials. 2. Carefully control the stoichiometry. A common strategy to favor monosubstitution is the in-situ formation of piperazine monohydrochloride.[1] 3. Gradually increase the reaction temperature. Cyclization reactions to form the piperazine ring can be conducted at temperatures ranging from 60–100°C over 6–12 hours, but increasing the temperature to as high as 200°C can significantly reduce the reaction time.[1] 4. Select a suitable base such as potassium carbonate or sodium hydroxide to neutralize the hydrogen halide formed during the reaction.[1] |
| Formation of 1,4-bis(2-chloroethyl)piperazine (disubstitution) | 1. High reactivity of both nitrogen atoms in piperazine: Piperazine has two reactive secondary amine groups, leading to the formation of the undesired 1,4-disubstituted by-product.[1] 2. Excess of the chloroethylating agent. | 1. To favor monosubstitution, use the in-situ formation of piperazine monohydrochloride by reacting piperazine with piperazine dihydrochloride. This protonates one nitrogen atom, effectively protecting it and directing the substitution to the other free secondary amine.[1] 2. Use a controlled amount of the chloroethylating agent, typically in a 1:1 or slightly less than 1:1 molar ratio to the piperazine. |
| Presence of unreacted starting materials | 1. Insufficient reaction time: The reaction has not been allowed to proceed to completion. 2. Low reaction temperature. | 1. Monitor the reaction progress using techniques like TLC or GC-MS. Increase the reaction time if necessary. Reaction times can vary from a few hours to over 48 hours depending on the specific conditions.[1] 2. Increase the reaction temperature in increments to enhance the reaction rate. |
| Product degradation | High reaction temperatures: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of reactants and products.[1] | Optimize the temperature to find a balance between a reasonable reaction time and minimal product degradation. For similar syntheses, conventional heating at 180-190°C required 20 hours.[1] |
| Difficulty in product isolation and purification | 1. Formation of emulsions during workup. 2. Co-precipitation of product and byproducts. | 1. Use brine washes to break up emulsions. 2. Recrystallization from a suitable solvent system (e.g., ethanol/ether) is a common method for purifying the hydrochloride salt. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common methods involve the N-alkylation of piperazine. Key routes include:
-
Reaction of piperazine with a chloroethylating agent: This can be achieved using reagents like 1,2-dichloroethane or by reacting 1-(2-hydroxyethyl)piperazine with a chlorinating agent like thionyl chloride.
-
Cyclization reaction: The reaction between a primary amine and bis(2-chloroethyl)amine hydrochloride is another established method for creating piperazine derivatives.[1]
Q2: How can I minimize the formation of the 1,4-disubstituted byproduct?
A2: The formation of 1,4-bis(2-chloroethyl)piperazine is a significant challenge. To promote monosubstitution, one effective strategy is the in-situ formation of piperazine monohydrochloride. This is achieved by reacting piperazine with piperazine dihydrochloride, which protects one of the nitrogen atoms from reacting further.[1]
Q3: What is the role of a base in this synthesis?
A3: A base, such as potassium carbonate or sodium hydroxide, is often used to neutralize the hydrogen halide (e.g., HCl) that is formed as a byproduct during the reaction. Neutralizing the acid drives the reaction to completion and can also deprotonate the piperazine, increasing its nucleophilicity.[1]
Q4: What are the optimal temperature and reaction time?
A4: The optimal conditions are highly dependent on the specific reagents and solvents used. Generally, higher temperatures lead to faster reaction rates. For instance, cyclo-condensation reactions can be performed at 60-100°C for 6-12 hours. However, temperatures as high as 200°C can shorten the reaction time to as little as 4 hours.[1] It is crucial to find a balance, as excessively high temperatures can lead to product degradation.[1]
Q5: What are some common side products I should be aware of?
A5: The primary side product is the 1,4-disubstituted piperazine. Other potential impurities can include unreacted starting materials and products from side reactions of the chloroethylating agent, such as the formation of ethanol from the hydrolysis of any unreacted 2-chloroethanol if using the thionyl chloride route with 1-(2-hydroxyethyl)piperazine.
Data Presentation
Table 1: Representative Reaction Conditions for Piperazine Derivative Synthesis
| Starting Material | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-chloroaniline | bis(2-chloroethyl)amine hydrochloride | Xylene | - | Reflux | 24 | - | Patent CN104402842A |
| 2-((2,4-Dimethylphenyl)thio)aniline | bis(2-chloroethyl)amine hydrochloride | N,N-dimethylformamide | - | 110 | 48 | - | ACG Publications |
| Piperazine | Piperazine dihydrochloride & Alkylating agent | Methanol | - | RT - Reflux | - | High | PubMed Central |
| Diethanolamine | Thionyl chloride | Chloroform | - | Reflux | 2 | 62 (for bis(2-chloroethyl)amine HCl) | Patent CN104402842A |
| 1-(2,3-dichlorophenyl)piperazine | Industrial Scale | - | - | 120-220 | - | >59.5 | Google Patents |
Note: This table provides examples from related syntheses to illustrate common conditions. Yields are highly substrate and condition-dependent.
Experimental Protocols
Protocol 1: Synthesis from 1-(2-hydroxyethyl)piperazine and Thionyl Chloride
This protocol is a general representation based on the chlorination of N-hydroxyethylpiperidine.
Materials:
-
1-(2-hydroxyethyl)piperazine
-
Thionyl chloride (SOCl₂)
-
Chloroform (or another suitable inert solvent)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve 1-(2-hydroxyethyl)piperazine (1 equivalent) in chloroform in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride (approximately 1.2-1.5 equivalents) dropwise to the stirred solution.
-
After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 3 hours.
-
After reflux, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from an ethanol/ether mixture to yield pure this compound.
Protocol 2: Monosubstitution of Piperazine via in-situ Monohydrochloride Formation
This protocol is based on the principle of protecting one amine group to achieve monosubstitution.
Materials:
-
Piperazine (anhydrous)
-
Piperazine dihydrochloride
-
1,2-dichloroethane (or another suitable chloroethylating agent)
-
Methanol (or another suitable solvent)
-
Potassium carbonate (or another suitable base)
Procedure:
-
In a reaction flask, combine equimolar amounts of anhydrous piperazine and piperazine dihydrochloride in methanol to form piperazine monohydrochloride in situ. The solution can be heated to ensure complete dissolution.
-
Add potassium carbonate (as a base) to the mixture.
-
Add the chloroethylating agent (e.g., 1,2-dichloroethane) to the reaction mixture.
-
Stir the reaction at room temperature or under reflux, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: General reaction pathway for the synthesis of 1-(2-chloroethyl)piperazine.
Caption: A workflow for troubleshooting low reaction yield.
References
managing temperature control in piperazine derivative synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing critical temperature parameters during the synthesis of piperazine derivatives.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Monosubstituted Piperazine | Formation of Disubstituted Byproducts: High reaction temperatures can increase the rate of the second substitution on the piperazine ring. | - Lower the reaction temperature. Some reactions proceed efficiently at room temperature.[1] - Use a large excess of piperazine to favor the monosubstituted product. - Employ a protecting group on one of the nitrogen atoms, which can be removed after the initial reaction.[1] |
| Reaction Not Initiating or Proceeding Slowly | Insufficient Thermal Energy: Some reactions require heating to overcome the activation energy barrier. | - Gradually increase the temperature while monitoring the reaction progress using techniques like TLC.[1] - Consider using reflux conditions in an appropriate solvent.[1] - Microwave-assisted synthesis can be an effective method to accelerate reactions.[2] |
| Product Degradation or Unwanted Side Reactions | Excessive Heat: Piperazine and its derivatives can be susceptible to thermal degradation at very high temperatures.[3] Certain reactions, like lithiation, require cryogenic temperatures to prevent decomposition.[4] | - Maintain the recommended temperature range for the specific reaction. For direct lithiation of N-Boc piperazines, temperatures as low as -78 °C may be necessary.[4] - Use in situ monitoring techniques like IR spectroscopy to detect the formation of intermediates and byproducts in real-time.[4] |
| Exothermic Reaction Leading to Loss of Control | Rapid Reagent Addition: The reaction between piperazine and highly reactive electrophiles (e.g., acid chlorides) can be strongly exothermic. | - Cool the reaction mixture in an ice bath before and during the addition of the electrophile. - Add the reagent dropwise or in small portions to control the rate of heat generation. |
| Inconsistent Results Between Batches | Poor Temperature Control and Monitoring: Fluctuations in temperature can lead to variability in reaction outcomes. | - Use a reliable heating/cooling system with a thermostat to maintain a stable temperature. - Ensure accurate temperature monitoring by placing the thermometer correctly within the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for N-alkylation of piperazine?
A1: The optimal temperature for N-alkylation of piperazine can vary significantly depending on the alkylating agent and the specific protocol. Reactions with reactive alkyl halides may proceed at room temperature or require gentle heating.[1] For instance, some procedures recommend refluxing the reaction mixture for several hours.[5] In specific cases, such as the reaction of trans 4-{2-[4-(2,3-dichlorophenyl)-piperazine-l-yl]- ethyl}-cyclohexyl amine dihydrochloride with N,N-dimethyl carbamoyl chloride, a temperature of 45-50°C is used.[6] It is crucial to consult the specific literature for the derivative you are synthesizing.
Q2: How can I avoid the formation of N,N'-disubstituted piperazine derivatives?
A2: The formation of disubstituted byproducts is a common issue.[1] Several strategies can be employed to favor monosubstitution:
-
Temperature Control: Lowering the reaction temperature can reduce the rate of the second substitution.
-
Molar Ratio: Using a significant excess of piperazine relative to the electrophile increases the statistical probability of monosubstitution.
-
Protecting Groups: Introducing a protecting group, such as a Boc group, onto one of the nitrogen atoms allows for selective monosubstitution. The protecting group can be removed in a subsequent step.[1]
-
Protonation: Performing the reaction under conditions where piperazine is monoprotonated can decrease the nucleophilicity of the second nitrogen, thus disfavoring disubstitution.[1][5]
Q3: Are there any special temperature considerations for reactions involving protecting groups?
A3: Yes. The introduction and removal of protecting groups are often temperature-sensitive steps. For example, the direct lithiation of N-Boc piperazines for C-H functionalization is typically carried out at cryogenic temperatures, such as -78 °C, to ensure stability and selectivity.[4] Deprotection steps will also have specific temperature requirements depending on the protecting group and the reagents used.
Q4: When should I consider using microwave-assisted synthesis for piperazine derivatives?
A4: Microwave-assisted synthesis can be a powerful tool to accelerate reactions, often leading to shorter reaction times and improved yields.[2] It is particularly useful for reactions that are sluggish at conventional heating temperatures. If you are experiencing very long reaction times or low conversions, exploring microwave-assisted conditions could be beneficial.
Q5: What are the temperature considerations for large-scale synthesis?
A5: For large-scale synthesis, effective heat management is critical, especially for exothermic reactions. Proper cooling systems and controlled reagent addition are essential to prevent thermal runaways. The synthesis of piperazine itself from ethanolamine and ammonia is conducted at high temperatures (150–220°C) and pressures (100–250 atm), highlighting the need for specialized equipment for such processes.[7]
Quantitative Data Summary
| Reaction Type | Reactants | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| N-Alkylation | Piperazine hexahydrate, m-Methylbenzylbromide | 70 | 30 min | - | [8] |
| N-Alkylation | N-methyl ethylenediamine, methyl benzoylformate | 60-65 | 6 hrs | - | [9] |
| N-Carbamoylation | trans 4-{2-[4-(2,3-dichlorophenyl)-piperazine-l-yl]- ethyl}-cyclohexyl amine dihydrochloride, N,N-dimethyl carbamoyl chloride | 45-50 | 4 hrs | 90 | [6] |
| Cyclization | Diethanolamine, Ammonia | 250-260 | 3-4 hrs | 20-30 | [10] |
| Cyclization | Ethylenediamine | 340 | - | 65 | [11] |
| C-H Lithiation | N-Boc piperazine | -78 | - | - | [4] |
Experimental Protocols
Protocol 1: General N-Monoalkylation of Piperazine
This protocol is adapted from a general method for N-monosubstitution.
-
Preparation of Monoprotonated Piperazine: In a suitable reaction vessel, dissolve piperazine hexahydrate (0.2 mol) in a mixture of ethanol (100 ml) and water (15 ml).
-
Acid Addition: To this solution, add 37.5 N sulfuric acid (0.1 mol).
-
Heating: Heat the mixture to 70°C.
-
Reagent Addition: Slowly add the alkylating agent (e.g., m-methylbenzylbromide, 0.1 mol) to the heated solution while stirring.
-
Reaction: Continue stirring at 70°C for 30 minutes.
-
Work-up: After the reaction is complete, proceed with standard work-up and purification procedures to isolate the N-monoalkylated piperazine.
Protocol 2: Synthesis of 1-Methyl-3-phenyl-3,4-dehydropiperazine-2-one
This protocol describes a key step in the synthesis of a piperazine derivative.[9]
-
Initial Mixture: In a reaction vessel, dissolve N-methyl ethylenediamine (76.15 mol) in toluene (80 L).
-
Acidification: Add glacial acetic acid (76.15 mol) to the solution at a temperature of 20-22°C.
-
Reagent Addition: To the stirred mixture, add methyl benzoylformate (60.91 mol) and continue stirring for 15 minutes at 30-35°C.
-
Heating: Slowly heat the reaction mixture to 60-65°C and maintain this temperature for 6 hours.
-
Work-up: Cool the reaction mixture to ambient temperature and separate the aqueous lower layer. Wash the upper organic layer with 2% acetic acid. The organic layer containing the product can then be carried forward.
Visualizations
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2010070371A1 - Process for the preparation of piperazine derivatives - Google Patents [patents.google.com]
- 7. Piperazine synthesis - chemicalbook [chemicalbook.com]
- 8. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 9. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with products synthesized using 1-(2-chloroethyl)piperazine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of N-substituted piperazine products derived from this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction progress using an appropriate analytical method (e.g., TLC, LC-MS) to ensure it has gone to completion before workup. |
| Product loss during extraction. | Ensure the pH of the aqueous layer is appropriately adjusted to either protonate or deprotonate the piperazine nitrogen, maximizing its partitioning into the desired solvent phase. Generally, a basic pH (>9) is used to extract the free base into an organic solvent. | |
| Product co-elutes with impurities during chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). | |
| Product precipitated out during workup and was unintentionally discarded. | Carefully check all filtered solids and precipitates for your product. Wash precipitates with a suitable solvent to recover any trapped product. | |
| Presence of Unreacted 1-(2-chloroethyl)piperazine | Insufficient reaction time or temperature. | Ensure the reaction is run for the recommended time and at the optimal temperature. |
| Inefficient removal during workup. | This compound is water-soluble. A thorough aqueous wash of the organic layer during extraction should remove most of the unreacted starting material. | |
| Presence of 1,4-Disubstituted Piperazine Byproduct | Use of excess this compound or reaction conditions favoring disubstitution. | Carefully control the stoichiometry of the reactants. The formation of the disubstituted byproduct can sometimes be minimized by using a slight excess of the amine being alkylated. |
| Incomplete separation during purification. | The disubstituted byproduct is typically less polar than the monosubstituted product. Adjust the polarity of the eluent in column chromatography to improve separation. Recrystallization may also be effective if the solubilities of the two products are sufficiently different. | |
| Oily Product That Fails to Crystallize | Presence of residual solvent or impurities. | Ensure all solvents are thoroughly removed under high vacuum. If impurities are present, attempt further purification by column chromatography. |
| The product is intrinsically an oil at room temperature. | If the product is a free base, consider converting it to a hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.[1] | |
| Streaking or Tailing of the Product on TLC/Column Chromatography | The basic nitrogen of the piperazine is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonia in methanol, to the eluent to improve the peak shape. |
| The product is not fully dissolved in the loading solvent. | Ensure the crude product is fully dissolved before loading it onto the column. If solubility is an issue, consider dry loading the sample onto silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction?
A1: The most common impurities are unreacted this compound and the 1,4-disubstituted piperazine byproduct. Depending on your specific reaction, you may also have byproducts from side reactions of your other starting materials.
Q2: How can I remove the 1,4-disubstituted piperazine byproduct?
A2: The 1,4-disubstituted byproduct is generally less polar than the desired monosubstituted product. This difference in polarity can be exploited for separation by column chromatography. A carefully selected solvent system should allow for the elution of the disubstituted byproduct before your desired product. Recrystallization can also be an effective method if a suitable solvent is found.
Q3: My product is a free base and is an oil. How can I solidify it for easier handling and purification?
A3: Converting the basic piperazine product to its hydrochloride salt is a common and effective method to obtain a solid material. This can be achieved by dissolving the oily free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) and adding a solution of hydrogen chloride in the same or a compatible solvent. The resulting hydrochloride salt will often precipitate and can be collected by filtration and further purified by recrystallization.[1]
Q4: What are some good starting solvent systems for column chromatography of N-substituted piperazines?
A4: A good starting point for silica gel column chromatography is a mixture of a non-polar solvent and a polar solvent. Common choices include:
The ratio of the solvents should be optimized based on the polarity of your specific product, as determined by Thin Layer Chromatography (TLC). For basic compounds that may interact with the acidic silica gel, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can improve separation.
Q5: What are some suitable solvents for recrystallizing my N-substituted piperazine product or its hydrochloride salt?
A5: The choice of recrystallization solvent is highly dependent on the specific structure of your compound. Some commonly used solvents and solvent pairs for piperazine derivatives include:
-
Ethanol
-
Isopropanol[1]
-
Methanol/Water[4]
-
Acetone/Water[4]
-
Heptanes/Ethyl Acetate[4]
-
n-Hexane for recrystallizing crude products after extraction.[5]
It is recommended to screen a range of solvents on a small scale to find the one that provides good solubility at high temperature and poor solubility at low temperature.
Experimental Protocols
Protocol 1: General Workup and Liquid-Liquid Extraction
This protocol describes a general method for the initial workup of a reaction mixture to isolate the crude N-substituted piperazine product.
-
Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent like ethanol or DMF, dilute the mixture with a larger volume of water.
-
Basification: Adjust the pH of the aqueous mixture to >9 using a suitable base (e.g., 1M NaOH solution or saturated NaHCO₃ solution). This deprotonates the piperazine nitrogen, making the product soluble in organic solvents.
-
Extraction: Transfer the basified mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water and some water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of the crude product using silica gel column chromatography.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol) to find an eluent that gives good separation between your product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent of your eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the product has poor solubility in the eluent, consider dry loading by adsorbing the product onto a small amount of silica gel.
-
Elution: Run the column with the chosen eluent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Conversion to Hydrochloride Salt and Recrystallization
This protocol describes the conversion of an oily free base product to a solid hydrochloride salt, followed by purification via recrystallization.
-
Salt Formation: Dissolve the purified oily free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). While stirring, add a solution of HCl in the same solvent (or in ether) dropwise until the mixture becomes acidic (test with pH paper).
-
Precipitation and Collection: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, scratching the inside of the flask with a glass rod or cooling the mixture in an ice bath may help. Collect the solid by vacuum filtration.
-
Recrystallization:
-
Transfer the crude salt to a clean flask.
-
Add a small amount of a suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like methanol/ether) and heat the mixture until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizations
Caption: General purification workflow for products synthesized with 1-(2-chloroethyl)piperazine HCl.
References
- 1. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis routes of 1-Acetyl-4-(2-chloroethyl)piperazine [benchchem.com]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning alkylation reactions involving 1-(2-chloroethyl)piperazine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of this compound, offering potential causes and solutions to help you optimize your reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-alkylated Product | • Di-alkylation: The presence of two reactive secondary amines in piperazine can lead to the formation of 1,4-disubstituted byproducts.[1] • Quaternary Salt Formation: Over-alkylation on the same nitrogen can lead to the formation of water-soluble quaternary ammonium salts.[1] • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base can negatively impact the yield. | • Control Stoichiometry: Use a precise 1:1 stoichiometry of your reactants.[1] • In-situ Monohydrochloride Formation: React piperazine with piperazine dihydrochloride to form the monohydrochloride in situ, effectively protecting one amine group.[1] • Use of Protecting Groups: Employ a protecting group, such as Boc (tert-butoxycarbonyl), to selectively block one amine, followed by alkylation and deprotection.[1] • Optimize Conditions: Systematically vary the temperature, time, and base to find the optimal conditions for your specific substrate. |
| Presence of Significant Amounts of Di-substituted Byproduct | • High Reaction Temperature: Elevated temperatures can favor the formation of the thermodynamically more stable di-substituted product. • Strongly Basic Conditions: A highly basic environment can deprotonate the mono-substituted product, making it susceptible to further alkylation. • Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the likelihood of di-substitution. | • Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. • Use a Weaker Base: Consider using a milder base, such as sodium bicarbonate or potassium carbonate, instead of strong bases like sodium hydroxide. • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the desired mono-alkylated product is maximized. |
| Formation of an Insoluble Precipitate | • Formation of Piperazine Dihydrochloride: If using the in-situ monohydrochloride method, the unreacted piperazine dihydrochloride may precipitate.[1] • Product as a Salt: The mono-alkylated product may precipitate as a salt, especially in nonpolar solvents.[1] | • Filtration: The piperazine dihydrochloride can often be removed by filtration.[1] • Work-up Procedure: Dissolve the precipitate in water, adjust the pH to be basic, and then extract the free base of your product with an organic solvent.[1] |
| Difficulty in Product Purification | • Similar Polarity of Products and Byproducts: The mono- and di-substituted products may have similar polarities, making chromatographic separation challenging. • Presence of Quaternary Salts: Water-soluble quaternary salts can complicate extraction procedures. | • Column Chromatography: Optimize your column chromatography conditions (e.g., solvent system, gradient) for better separation. A common mobile phase is a mixture of methanol and dichloromethane.[1] • Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture.[1] • Aqueous Wash: During work-up, perform thorough aqueous washes to remove water-soluble impurities like quaternary ammonium salts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the alkylation of this compound?
A1: The most prevalent side products are the 1,4-disubstituted piperazine and quaternary ammonium salts . The disubstituted product arises from the reaction of the alkylating agent with both nitrogen atoms of the piperazine ring. Quaternary ammonium salts form when a nitrogen atom is alkylated twice.[1]
Q2: How can I favor the formation of the mono-alkylated product?
A2: Several strategies can be employed to enhance the yield of the mono-alkylated product:
-
In-situ formation of piperazine monohydrochloride: This is a common and effective method where piperazine is reacted with one equivalent of piperazine dihydrochloride. This protonates one of the nitrogen atoms, rendering it less nucleophilic and directing the alkylation to the free secondary amine.[1]
-
Use of a protecting group: Protecting one of the piperazine nitrogens with a group like Boc (tert-butoxycarbonyl) allows for selective alkylation of the other nitrogen. The protecting group can then be removed in a subsequent step.[1]
-
Reductive amination: This alternative synthetic route involves reacting piperazine with an aldehyde or ketone to form an imine, which is then reduced in situ. This method can prevent the formation of quaternary ammonium salts.[1]
-
Flow chemistry: Using a continuous flow reactor allows for precise control of stoichiometry (1:1), which can lead to total selectivity for the mono-alkylated product.[1]
Q3: What is the role of the base in this reaction, and how does its choice affect the outcome?
A3: A base is typically used to neutralize the hydrogen halide (e.g., HCl) that is formed during the alkylation reaction. This prevents the protonation of the piperazine, which would decrease its nucleophilicity. The choice of base is crucial; a strong base can increase the rate of the desired reaction but may also promote the formation of the di-substituted byproduct by deprotonating the mono-substituted product. Weaker bases like potassium carbonate or sodium bicarbonate are often preferred to minimize this side reaction.
Q4: How does reaction temperature influence the product distribution?
A4: Higher reaction temperatures generally increase the reaction rate but can also lead to a higher proportion of the di-substituted byproduct. It is a delicate balance; the ideal temperature will be high enough to allow the reaction to proceed at a reasonable rate but low enough to minimize the formation of side products. Optimization of the reaction temperature is often necessary for each specific substrate.
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using in-situ Piperazine Monohydrochloride
This protocol describes a general procedure for the mono-alkylation of piperazine by forming the monohydrochloride salt in situ.
Materials:
-
Piperazine (anhydrous), 1 equivalent
-
Piperazine dihydrochloride, 1 equivalent
-
This compound (or other alkylating agent), 1 equivalent
-
Methanol
-
Isopropyl alcohol
Procedure:
-
In a reaction flask, combine piperazine (1 eq.) and piperazine dihydrochloride (1 eq.) in methanol.
-
Heat the mixture until a clear solution is formed. This solution contains piperazine monohydrochloride.
-
Cool the solution to the desired reaction temperature.
-
Slowly add the alkylating agent (1 eq.) to the reaction mixture.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to precipitate the unreacted piperazine dihydrochloride.
-
Add a small amount of isopropyl alcohol to further precipitate the piperazine dihydrochloride.[1]
-
Filter the mixture to remove the solid piperazine dihydrochloride.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., a mixture of ethanol and isopropyl alcohol) or by column chromatography.[1]
Protocol 2: Mono-N-alkylation of Piperazine using Boc Protection
This protocol outlines the steps for mono-protection of piperazine with a Boc group, followed by alkylation and deprotection.
Step 1: Synthesis of 1-Boc-piperazine Materials:
-
Piperazine, 2 equivalents
-
Di-tert-butyl dicarbonate (Boc₂O), 1 equivalent
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve piperazine (2 eq.) in DCM in a reaction flask.
-
Prepare a solution of Boc₂O (1 eq.) in DCM.
-
Add the Boc₂O solution dropwise to the piperazine solution over a period of several hours while stirring.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Evaporate the DCM under reduced pressure.
-
Add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.
-
Extract the aqueous solution with DCM (3x).
-
Combine the organic layers and evaporate the solvent to yield 1-Boc-piperazine.[1]
Step 2: Alkylation of 1-Boc-piperazine Materials:
-
1-Boc-piperazine, 1 equivalent
-
This compound (or other alkylating agent), 1 equivalent
-
Potassium carbonate (or other suitable base)
-
Acetone (or other suitable solvent)
Procedure:
-
In a reaction flask, combine 1-Boc-piperazine (1 eq.), the alkylating agent (1 eq.), and potassium carbonate in acetone.
-
Reflux the mixture and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate to obtain the crude Boc-protected mono-alkylated piperazine.
Step 3: Deprotection of the Boc Group Materials:
-
Boc-protected mono-alkylated piperazine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)
Procedure:
-
Dissolve the Boc-protected compound in a suitable solvent like dichloromethane.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, evaporate the solvent and any excess acid to obtain the desired mono-alkylated piperazine salt.
Visualizations
Caption: Reaction pathways in piperazine alkylation, showing the desired mono-alkylation and common side reactions.
Caption: A troubleshooting workflow for optimizing piperazine alkylation reactions.
References
preventing degradation of 1-(2-chloroethyl)piperazine Hydrochloride during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 1-(2-chloroethyl)piperazine Hydrochloride during storage and use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container must be tightly sealed to protect the compound from moisture, as it is hygroscopic.[1][3] Storage at room temperature is generally acceptable, though some suppliers recommend storage at <15°C in a dark place.[4]
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents and bases.[3] Contact with these substances should be avoided to prevent chemical reactions that could lead to degradation.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways are believed to be hydrolysis of the chloroethyl side chain and intramolecular cyclization. The presence of the amino group adjacent to the chloroethyl group can facilitate the formation of a highly reactive aziridinium ion intermediate, which can then react further.[3]
Q4: What are the expected hazardous decomposition products?
A4: Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[2][3]
Q5: How does the hygroscopic nature of this compound affect its stability?
A5: The hygroscopic nature of this compound means it readily absorbs moisture from the atmosphere.[1][3] This absorbed water can accelerate degradation, particularly through hydrolysis of the chloroethyl group. Therefore, minimizing exposure to humidity is critical for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Clumping or caking of the solid | Exposure to humidity due to improper storage or handling. | Transfer the compound to a desiccator to remove excess moisture. For future prevention, ensure the container is always tightly sealed and consider storing it in a controlled low-humidity environment or with desiccants.[5][6] |
| Discoloration of the compound (e.g., from white/beige to a darker shade) | Potential degradation due to exposure to light, air, or impurities. | While slight color variation can be normal, significant darkening may indicate degradation. It is advisable to re-test the purity of the material before use. For prevention, store in a dark place as recommended by some suppliers.[4] |
| Inconsistent experimental results | Degradation of the starting material. | Verify the purity of the this compound using a suitable analytical method like HPLC or titration. If degradation is confirmed, use a fresh, properly stored batch of the compound for subsequent experiments. |
| Formation of unexpected byproducts in reactions | Use of a degraded starting material containing impurities. | Characterize the unexpected byproducts to understand the impurity profile. Implement a routine quality control check on incoming batches of this compound. |
Stability and Purity Assessment
Summary of Recommended Storage and Purity Parameters
| Parameter | Recommendation |
| Storage Temperature | Room temperature (some suppliers recommend <15°C)[4] |
| Atmosphere | Store in a tightly sealed container, protected from moisture.[1][2][3] |
| Light | Store in a dark place.[4] |
| Purity Assay (Typical) | ≥97.5% to ≤102.5% (Non-aqueous acid-base Titration)[7] |
| Melting Point | 228-235 °C[7] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[5][6]
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As piperazine itself does not have a strong chromophore, derivatization might be necessary for high sensitivity, or detection can be attempted at a lower UV wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.
Visualizations
Caption: Potential Degradation Pathways.
Caption: Experimental Workflow for Stability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 53502-60-6 | Benchchem [benchchem.com]
- 3. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]
- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
troubleshooting guide for low yield in piperazine cyclization reactions
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in piperazine cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: My piperazine cyclization reaction is resulting in a low yield. What are the common causes?
Low yields in piperazine cyclization can stem from several factors:
-
Side Reactions: The most common side reaction is the formation of disubstituted by-products, where both nitrogen atoms of the piperazine ring react. Other side reactions can include polymerization, and the formation of five-membered ring lactams.
-
Incomplete Reaction: The reaction may not have gone to completion due to suboptimal reaction conditions, such as incorrect temperature, insufficient reaction time, or an inappropriate solvent.
-
Steric Hindrance: Bulky substituents on the precursors can sterically hinder the cyclization process, leading to lower yields.[1]
-
Poor Reactivity of Precursors: The starting materials themselves might not be reactive enough under the chosen conditions.
-
Catalyst Inactivation: The catalyst used in the reaction may have been deactivated by impurities or by-products.
-
Difficult Purification: The desired product might be difficult to separate from by-products and unreacted starting materials, leading to product loss during workup and purification.[2]
Q2: How can I prevent the formation of disubstituted by-products?
The formation of symmetrically disubstituted by-products is a frequent issue.[3] Here are some strategies to promote mono-substitution:
-
Use of a Protecting Group: Employing a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the nitrogen atoms of a piperazine precursor is a widely used and effective method.[3] This ensures that only one nitrogen is available for the desired reaction. The Boc group can be removed in a subsequent step.
-
Molar Ratio Adjustment: Using a significant excess of the piperazine starting material can statistically favor the formation of the monosubstituted product.
-
Protonation: The protonation of piperazine can be used as a simple in-situ protection method to suppress the formation of disubstituted derivatives.[3]
Q3: What are the optimal reaction conditions to improve my yield?
Optimizing reaction conditions is crucial for maximizing yield. Consider the following:
-
Solvent: The choice of solvent can significantly impact the reaction. For instance, in some SnAP reagent-based syntheses, changing the solvent from a 4:1 mixture of CH2Cl2/HFIP to a 4:1 mixture of HFIP/CH3CN has been shown to improve yields.[4]
-
Temperature: Higher reaction temperatures can sometimes favor piperazine formation over other products. For example, in the reaction of ethanolamine with ammonia using a Ni-MgO catalyst, temperatures between 200°C and 275°C result in higher yields of piperazine compared to temperatures below 200°C.[5]
-
Catalyst: The choice of catalyst is critical. For the cyclization of N-(2-hydroxyethyl)-ethylenediamine, Raney nickel has been shown to be an effective catalyst.[6] In other systems, catalysts like Pd/C, iridium complexes, or copper-based systems are employed.[4][7][8] The catalyst loading should also be optimized.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.
Q4: My product is difficult to purify. What methods can I use?
Purification of piperazine derivatives can be challenging due to the presence of structurally similar by-products.[2] Effective purification techniques include:
-
Crystallization: If the desired product is a solid, crystallization can be a highly effective method for purification. This can be achieved by forming a salt of the piperazine product, such as the diacetate salt, which can then be precipitated and isolated.[2]
-
Column Chromatography: Silica gel column chromatography is a common method for separating the desired piperazine derivative from impurities.[9]
-
Distillation: For volatile piperazine products, vacuum distillation can be used for purification.[6]
Quantitative Data Summary
The following table summarizes the effect of various reaction parameters on the yield of piperazine cyclization reactions, based on literature data.
| Parameter | Variation | Starting Material(s) | Product | Yield (%) | Reference |
| Catalyst | Raney Nickel | N-(2-hydroxyethyl)-ethylenediamine | Piperazine | 52-70% | [6] |
| Ni-MgO | Diethylene triamine and Ammonia | Piperazine | ~81% | [5] | |
| 5%-Pd/C | Dioxime | N-Boc-piperazine | Moderate to good | [8] | |
| Ir-based complex | Imine | C-substituted piperazine | Good | [7] | |
| Temperature | 180°C | Ethanolamine and Ammonia (Ni-MgO catalyst) | Piperazine | Low | [5] |
| 225°C | Ethanolamine and Ammonia (Ni-MgO catalyst) | Piperazine | High | [5] | |
| Solvent | Dioxane | N-(2-hydroxyethyl)-ethylenediamine | Piperazine | 32-52% | [6] |
| 4:1 HFIP/CH3CN | Aldehydes and SnAP reagent | α-heteroarylated piperazines | Improved yield | [4] | |
| Protecting Group | N-Boc | Piperazine and Boc Anhydride | N-Boc Piperazine | 94.3% | [2][10] |
| Reaction Type | Reductive Amination | N-Boc piperazine and Cinnamaldehyde | N-Boc-N'-cinnamylpiperazine | Not specified, but product obtained | [11] |
| Radical Cyclization | Diacyl piperazine and Dimedone | Dihydrofuran-piperazine | 81% | [1] |
Detailed Experimental Protocol: Synthesis of N-Boc Piperazine
This protocol describes the synthesis of N-tert-butyloxycarbonyl (Boc) piperazine, a common intermediate in many piperazine-based syntheses. The use of a Boc protecting group is a key strategy to prevent disubstitution.
Materials:
-
Diethanolamine
-
Thionyl chloride
-
Boc anhydride (Di-tert-butyl dicarbonate)
-
Ammonia water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Sodium carbonate
Procedure:
Step 1: Chlorination of Diethanolamine
-
React diethanolamine with a chlorinating agent, such as thionyl chloride, to generate bis(2-chloroethyl)amine. The molar ratio of thionyl chloride to diethanolamine is typically in the range of 2.75-3.25:1.
Step 2: Boc Protection
-
The resulting bis(2-chloroethyl)amine is then reacted with Boc anhydride. The molar ratio of Boc anhydride to the starting diethanolamine is typically 0.95-1.05:1.
-
This reaction is carried out in the presence of an inorganic base, such as sodium carbonate, in water. The reaction is typically stirred for 12-16 hours.
Step 3: Aminolysis and Cyclization
-
The temperature of the reaction mixture is raised to 60°C.
-
Ammonia water is slowly added dropwise over approximately 3 hours. The molar ratio of ammonia to the starting diethanolamine is in the range of 2-4:1.
-
The reaction is maintained at 60°C for about 2.5 hours.
-
After cooling to below 25°C, the reaction mixture is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc piperazine.
Expected Yield: This method can produce N-Boc piperazine with a yield of approximately 94.3% and high purity.[2][10]
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow to troubleshoot low yields in piperazine cyclization reactions.
Caption: A troubleshooting workflow for diagnosing and resolving low yields in piperazine cyclization reactions.
References
- 1. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. Piperazine synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Reactivity of 1-(2-chloroethyl)piperazine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of base selection on the reactivity of 1-(2-chloroethyl)piperazine Hydrochloride in N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in the reaction with this compound?
A1: The base serves two main purposes. First, it neutralizes the hydrochloride salt, liberating the free 1-(2-chloroethyl)piperazine. Second, it deprotonates one of the nitrogen atoms of the piperazine ring, increasing its nucleophilicity and facilitating the subsequent alkylation reaction.[1]
Q2: What is the most significant challenge when using 1-(2-chloroethyl)piperazine in N-alkylation reactions?
A2: The most significant challenge is controlling the degree of substitution. Since piperazine has two reactive secondary amine groups, the reaction can lead to the formation of the undesired 1,4-disubstituted piperazine by-product.[1] The mono-alkylated product is often more nucleophilic than the starting piperazine, leading to a higher rate of the second alkylation.
Q3: How can I promote mono-alkylation over di-alkylation?
A3: Several strategies can be employed to favor mono-alkylation:
-
Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as 1-Boc-piperazine. The Boc group blocks one nitrogen, allowing the alkylation to occur selectively on the other. The protecting group can then be removed.
-
In Situ Monohydrochloride Formation: Reacting piperazine with piperazine dihydrochloride can form the monohydrochloride in situ. This protonates one nitrogen atom, effectively protecting it and directing the substitution to the free secondary amine.[1]
-
Use of Excess Piperazine: Employing a large excess of piperazine relative to the alkylating agent can statistically favor the reaction of the alkylating agent with an un-substituted piperazine molecule.
Q4: What are some common bases used for this reaction?
A4: Common bases include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH), and organic bases such as triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA).[2] The choice of base can significantly impact the reaction rate, yield, and side-product profile.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Inactive alkylating agent. 4. Poor solvent choice. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaOH). 2. Gradually increase the reaction temperature while monitoring for side-product formation. 3. Check the purity and reactivity of the alkylating agent. 4. Use a polar aprotic solvent like DMF or acetonitrile to improve solubility of reactants. |
| High Levels of Di-alkylation Product | 1. The mono-alkylated product is more nucleophilic than the starting material. 2. High concentration of the alkylating agent. 3. Prolonged reaction time at elevated temperatures. | 1. Use a mono-protected piperazine (e.g., 1-Boc-piperazine). 2. Add the alkylating agent slowly and in slight excess to the reaction mixture. 3. Use a large excess of piperazine. 4. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Formation of Quaternary Ammonium Salt | Over-alkylation of the same nitrogen atom. | This is more likely with highly reactive alkylating agents. Consider using a less reactive alkylating agent or employ reductive amination as an alternative synthetic route. |
| Product is Water Soluble and Difficult to Extract | The product is likely in its protonated (salt) form. | During work-up, neutralize the aqueous layer with a base like sodium carbonate or sodium bicarbonate to deprotonate the product, making it more soluble in organic solvents for extraction. |
| Reaction is Messy with Multiple Side Products | 1. Reaction temperature is too high, leading to decomposition. 2. The chosen base is reacting with the solvent or starting materials. | 1. Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration. 2. Ensure the chosen base is compatible with the solvent and other reactants at the reaction temperature. For instance, strong bases can react with solvents like DMF at high temperatures. |
Data Presentation
Table 1: Representative Reaction Conditions for N-Alkylation with this compound Using Different Bases
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Acetonitrile, DMF | 25 - 80 | 4 - 24 | 60 - 85 | A common and cost-effective choice. Reaction rate can be slower compared to stronger bases. |
| Triethylamine (Et₃N) | Dichloromethane, Acetonitrile | 25 - 60 | 3 - 12 | 70 - 90 | A stronger organic base that can accelerate the reaction. Can form a salt that may precipitate. |
| Sodium Hydroxide (NaOH) | Water, Ethanol | 25 - 50 | 2 - 8 | 65 - 88 | A strong inorganic base, useful in aqueous or alcoholic solvents. Can promote side reactions if not controlled properly. |
Disclaimer: The data in this table is compiled from various sources and represents typical ranges. Actual results may vary depending on the specific substrate, scale, and experimental setup. A direct, side-by-side comparative study was not found in the reviewed literature.
Experimental Protocols
Protocol 1: N-Alkylation using Potassium Carbonate
-
To a stirred solution of the amine (1.0 eq.) in acetonitrile (10 mL/mmol of amine), add this compound (1.1 eq.) and potassium carbonate (2.5 eq.).
-
Heat the reaction mixture to 80°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation using Triethylamine
-
Dissolve the amine (1.0 eq.) and this compound (1.1 eq.) in dichloromethane (10 mL/mmol of amine).
-
Cool the mixture to 0°C in an ice bath.
-
Add triethylamine (2.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: General reaction mechanism for N-alkylation.
Caption: General experimental workflow for N-alkylation.
References
dealing with hygroscopic nature of 1-(2-chloroethyl)piperazine Hydrochloride.
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the hygroscopic nature of 1-(2-chloroethyl)piperidine Hydrochloride (CAS: 2008-75-5).
Frequently Asked Questions (FAQs)
Q1: What does it mean that 1-(2-chloroethyl)piperidine Hydrochloride is hygroscopic?
A1: The term "hygroscopic" indicates that this compound has a tendency to absorb moisture from the surrounding atmosphere.[1] This can lead to physical changes such as clumping or caking, and potentially impact its chemical purity and reactivity in experiments.
Q2: How should I store 1-(2-chloroethyl)piperidine Hydrochloride to minimize moisture absorption?
A2: To maintain its quality, 1-(2-chloroethyl)piperidine Hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is crucial to protect the compound from moisture.[2] For long-term storage, consider placing the sealed container inside a desiccator with a suitable desiccant.
Q3: What are the visual signs that the compound has absorbed moisture?
A3: The most common visual sign of moisture absorption is the formation of clumps or the caking of the powder.[3] The initially free-flowing crystalline powder may become sticky or form a solid mass.
Q4: Can I still use the compound if it has clumped?
A4: If the clumping is minor, you may be able to gently break up the clumps with a clean, dry spatula before weighing. However, be aware that the absorbed moisture may have already affected the compound's purity and effective concentration. For sensitive reactions, it is recommended to use a fresh, dry sample or to dry the material under vacuum if appropriate for the compound's stability.
Q5: How does moisture absorption affect experimental results?
A5: Moisture absorption can lead to several issues in experiments:
-
Inaccurate Stoichiometry: The weighed amount of the compound will include water, leading to a lower-than-expected amount of the active reagent and affecting reaction stoichiometry.
-
Side Reactions: The presence of water can initiate unwanted side reactions or degradation of the compound or other reagents in your reaction mixture.
-
Poor Solubility: Changes in the physical form due to moisture can affect the compound's solubility characteristics.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| The powder has formed hard clumps and is difficult to handle. | The compound has absorbed a significant amount of moisture from the atmosphere due to improper storage or handling. | For non-critical applications, you can try drying the material under high vacuum, potentially with gentle heating (ensure the compound is stable at the chosen temperature). For sensitive applications, it is highly recommended to use a new, unopened container of the compound. Implement stricter storage and handling protocols to prevent future occurrences. |
| Inconsistent reaction yields or unexpected byproducts are observed. | The hygroscopic nature of the compound is leading to inaccurate weighing and the introduction of water into the reaction. | Handle the compound in a controlled atmosphere, such as a glovebox or under a stream of inert gas (e.g., nitrogen or argon), to minimize moisture exposure during weighing and transfer. Use a fresh, dry sample for each reaction. |
| The compound's appearance has changed from a white/beige powder to a discolored or gummy solid. | This could be a sign of significant moisture absorption and potential degradation of the compound. | Do not use the compound. Dispose of it according to your institution's safety guidelines and obtain a fresh supply. Review your storage and handling procedures to prevent this from happening again. |
| Difficulty in achieving a completely dry solvent for the reaction. | The hygroscopic compound is introducing water into the reaction vessel. | Ensure all glassware is rigorously dried before use. Handle the compound under inert atmosphere conditions. Consider using a solvent drying system or freshly distilled solvents for your reaction. |
Data Presentation
| Parameter | Value | Interpretation |
| Loss on Drying | ≤ 1.0% | This indicates that in a new, properly stored container, the water content should not exceed 1.0% by weight.[4] |
To provide a framework for understanding its potential behavior, the European Pharmacopoeia classifies hygroscopicity based on the percentage increase in weight after storage at 25°C and 80% relative humidity for 24 hours.[5]
| Hygroscopicity Classification | Weight Increase (% w/w) |
| Non-hygroscopic | ≤ 0.12 |
| Slightly hygroscopic | ≥ 0.2 and < 2 |
| Hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
Experimental Protocols
Protocol 1: Handling 1-(2-chloroethyl)piperidine Hydrochloride in a Controlled Atmosphere (Glovebox)
This protocol outlines the procedure for weighing and dispensing the compound in an inert atmosphere to prevent moisture absorption.
Materials:
-
1-(2-chloroethyl)piperidine Hydrochloride in its original container
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon) with O₂ and H₂O levels below 1 ppm
-
Spatula
-
Weighing paper or boat
-
Analytical balance (located inside the glovebox)
-
Tared reaction vessel or container for the weighed compound
Procedure:
-
Prepare the Glovebox: Ensure the glovebox has been properly purged and that the oxygen and water levels are within the acceptable range (typically <1 ppm).[6]
-
Introduce Materials: Transfer the sealed container of 1-(2-chloroethyl)piperidine Hydrochloride, along with all necessary tools (spatula, weighing paper, etc.), into the glovebox antechamber.
-
Antechamber Purge: Cycle the antechamber with the inert gas according to the glovebox's standard operating procedure to remove air and moisture.[7]
-
Transfer to Main Chamber: Once the antechamber is purged, transfer the materials into the main glovebox chamber.
-
Equilibrate: Allow the compound's container to equilibrate to the glovebox atmosphere for a few minutes before opening.
-
Weighing:
-
Place the weighing paper or boat on the analytical balance inside the glovebox and tare it.
-
Carefully open the container of 1-(2-chloroethyl)piperidine Hydrochloride.
-
Using a clean, dry spatula, quickly transfer the desired amount of the compound to the tared weighing paper.
-
Immediately and tightly reseal the main container of the compound.
-
-
Transfer to Reaction Vessel: Transfer the weighed compound into your tared reaction vessel.
-
Removal of Materials: Once the experiment is set up, remove all tools and the sealed compound container from the glovebox via the antechamber, following the proper procedure.
Protocol 2: Determination of Moisture Content by Karl Fischer Titration
This protocol provides a general method for determining the water content of a hygroscopic solid using volumetric Karl Fischer titration.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (e.g., one-component reagent like HYDRANAL™-Composite 5)
-
Anhydrous methanol or a suitable solvent for the sample
-
Di-sodium tartrate dihydrate (for titer determination)
-
Airtight sample handling equipment (e.g., syringe with a needle, dry spatula)
-
Analytical balance
Procedure:
-
Titer Determination:
-
Add anhydrous methanol to the titration vessel and precondition it by titrating with the Karl Fischer reagent until the endpoint is reached (the vessel is dry).
-
Accurately weigh a small amount of di-sodium tartrate dihydrate and add it to the vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The titer (mg H₂O / mL reagent) is calculated based on the known water content of the standard and the volume of titrant consumed.
-
-
Sample Analysis:
-
Re-precondition the titration vessel to ensure it is dry.
-
In a controlled environment (e.g., a glovebox or under a flow of dry nitrogen) to minimize exposure to atmospheric moisture, accurately weigh a sample of 1-(2-chloroethyl)piperidine Hydrochloride.
-
Quickly transfer the weighed sample into the titration vessel.[8]
-
Stir to dissolve the sample completely. If solubility is an issue, a suitable co-solvent may be required.
-
Titrate the sample with the Karl Fischer reagent to the endpoint.
-
-
Calculation:
-
The water content of the sample is calculated using the following formula:
-
Mandatory Visualization
References
- 1. essfeed.com [essfeed.com]
- 2. researchgate.net [researchgate.net]
- 3. dtfprinterusa.com [dtfprinterusa.com]
- 4. CHLOROETHYL PIPERIDINE [sdfine.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. ucd.ie [ucd.ie]
- 7. ossila.com [ossila.com]
- 8. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
Technical Support Center: Safe Handling and Disposal of 1-(2-Chloroethyl)piperazine Hydrochloride Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-(2-chloroethyl)piperazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance that poses significant health risks. It is classified as fatal if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2][3][4] It is also suspected of causing genetic defects.[1][3][4] The compound is corrosive and can cause serious damage to tissues upon contact.[2][5][6] It is also harmful to aquatic life with long-lasting effects.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes:
-
Eye Protection: Chemical safety goggles or a face shield are necessary to protect against splashes and dust.[5]
-
Skin Protection: Wear impervious protective clothing and gloves to prevent skin contact.[4][7]
-
Respiratory Protection: In case of inadequate ventilation or when dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][8]
-
General Hygiene: Wash hands thoroughly after handling the compound and before breaks.[5] Contaminated clothing should be removed and washed before reuse.[7]
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][5][7] It should be stored away from incompatible materials such as strong oxidizing agents and bases.[4][7] The storage area should be a corrosives area, and containers should be kept securely sealed.[2][4][8]
Q4: What should I do in case of accidental exposure?
A4: Immediate action is critical in case of exposure:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][7]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration using a mechanical device. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]
Q5: What are the hazardous decomposition products of this compound?
A5: When heated to decomposition, this compound may produce toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[1][5][7]
Troubleshooting Guides
Guide 1: Small Spill Cleanup
Issue: A small amount of this compound powder has been spilled in the laboratory.
Solution:
-
Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning the spill, don the required PPE, including a respirator, chemical-resistant gloves, and eye protection.
-
Contain the Spill: Prevent the powder from spreading.
-
Clean the Spill: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[5][7] Avoid generating dust.[5][7]
-
Decontaminate the Area: Once the powder is removed, decontaminate the area with a suitable cleaning agent and wash the area to prevent runoff into drains.
-
Dispose of Waste: Dispose of the contaminated materials and cleaning supplies as hazardous waste according to your institution's and local regulations.
Guide 2: Waste Disposal
Issue: You have waste this compound that needs to be disposed of.
Solution:
-
Consult Regulations: Always follow your institution's and local environmental regulations for hazardous waste disposal.
-
Containerize Waste: Place the waste in a suitable, closed, and clearly labeled container for disposal.[5]
-
Professional Disposal: Contact a licensed professional waste disposal service to dispose of the material.[5] Do not attempt to dispose of this chemical in the regular trash or down the drain.[1][5]
-
Incineration: A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Neutralization: Another potential treatment method involves mixing or slurrying the material in water and then neutralizing it. This should be done at an approved treatment plant.[2]
Data and Protocols
Hazard Summary
| Hazard Type | Description |
| Acute Toxicity (Oral) | Fatal if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2][3] |
| Eye Damage/Irritation | Causes serious eye damage.[1][2][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][4] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1][3][4] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[2] |
Protocol for Spill Neutralization and Cleanup
Objective: To safely neutralize and clean a small spill of this compound.
Materials:
-
Personal Protective Equipment (as specified above)
-
Absorbent, non-combustible material (e.g., sand, vermiculite)
-
Sodium bicarbonate or a similar weak base for neutralization
-
Two sealable, labeled hazardous waste containers
-
Scoop or shovel
-
pH paper
Procedure:
-
Ensure Safety: Don all required PPE. Ensure the spill area is well-ventilated.
-
Containment: If the spill is a powder, carefully cover it with a plastic sheet to prevent dust from becoming airborne. For a solution, create a dike around the spill with an absorbent material.
-
Neutralization (for solutions): Slowly and carefully add sodium bicarbonate to the spill to neutralize the acidic nature of the hydrochloride salt. Test the pH periodically with pH paper until it is neutral (pH 6-8).
-
Absorption: Once neutralized, absorb the liquid with a non-combustible absorbent material.
-
Collection: Carefully scoop the absorbed material or the powder into a labeled hazardous waste container.
-
Decontamination: Wipe down the spill area with a damp cloth. Place the cloth and any other contaminated materials into a second labeled hazardous waste container.
-
Disposal: Seal the containers and arrange for their disposal through a licensed hazardous waste management company.
Visual Guides
Caption: Workflow for the safe disposal of this compound waste.
Caption: Decision tree for responding to a spill of this compound.
Caption: Chemical incompatibilities of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sdfine.com [sdfine.com]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
Validation & Comparative
A Comparative Guide to the Synthetic Applications of 1-(2-chloroethyl)piperazine Hydrochloride and Bis(2-chloroethyl)amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the strategic selection of building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Among the myriad of available reagents, 1-(2-chloroethyl)piperazine hydrochloride and bis(2-chloroethyl)amine hydrochloride are two prominent intermediates, particularly in the synthesis of nitrogen-containing heterocyclic compounds. While both are sources of the valuable piperazine motif, their reactivity profiles and primary applications differ significantly. This guide provides an objective comparison of these two reagents, supported by structural data and representative synthetic protocols, to aid researchers in making informed decisions for their synthetic strategies.
Core Functional and Structural Differences
The primary distinction between 1-(2-chloroethyl)piperazine and bis(2-chloroethyl)amine lies in their intended synthetic utility. This compound serves as a precursor for introducing a pre-formed piperazine ring into a target molecule.[1] Conversely, bis(2-chloroethyl)amine is a bifunctional alkylating agent often employed in the de novo construction of the piperazine ring through cyclization reactions.[2][3]
Table 1: General Properties and Synthetic Roles
| Feature | This compound | bis(2-chloroethyl)amine Hydrochloride |
| Synonyms | N-(2-Chloroethyl)piperazine HCl | Nitrogen Mustard, HN2, Nor-mechlorethamine HCl |
| Primary Role | Introduction of a piperazine moiety | Piperazine ring formation; Bifunctional alkylating agent |
| Reactive Sites | One chloroethyl group, one secondary amine | Two chloroethyl groups |
| Key Application | Synthesis of N-substituted piperazines | Synthesis of N-arylpiperazines, chemotherapeutics |
Reactivity and Selectivity in Synthesis
The reactivity of these compounds dictates their application and potential challenges. 1-(2-chloroethyl)piperazine possesses a reactive chloroethyl group that readily undergoes nucleophilic substitution.[1] However, the presence of a secondary amine on the piperazine ring can lead to undesired side reactions, such as di-alkylation, if not properly controlled.[1] Strategies to achieve mono-alkylation often involve using a large excess of piperazine or in-situ protection of one of the nitrogen atoms.[1][4]
Bis(2-chloroethyl)amine, a nitrogen mustard, is a potent bifunctional alkylating agent.[5] Its two chloroethyl arms can react with nucleophiles, leading to the formation of cross-linked products. This property is harnessed in its use as a chemotherapeutic agent to cross-link DNA strands.[6] In synthetic chemistry, this bifunctionality is exploited to form a piperazine ring by reacting with a primary amine.[3] However, its high reactivity necessitates careful handling under controlled conditions.[7]
Table 2: Reactivity and Selectivity Comparison
| Parameter | This compound | bis(2-chloroethyl)amine Hydrochloride |
| Functionality | Monofunctional (for alkylation) | Bifunctional |
| Primary Reaction Type | Nucleophilic substitution | Cyclization, Alkylation |
| Selectivity Challenge | Mono- vs. di-alkylation of the piperazine nitrogens | Control of bifunctional alkylation |
| Key Side Reactions | Formation of 1,4-disubstituted piperazine by-products | Polymerization, intramolecular cyclization |
Applications in Pharmaceutical Synthesis
Both reagents are instrumental in the synthesis of a wide array of pharmaceuticals.
This compound is a key building block for many drugs, particularly those targeting the central nervous system (CNS).[1] Its utility lies in the direct introduction of the piperazine scaffold, which is a common pharmacophore.
Bis(2-chloroethyl)amine hydrochloride is not only a precursor for piperazine-containing drugs like aripiprazole and vilazodone but is also the parent compound for a class of nitrogen mustard-based anticancer agents.[5][8]
Table 3: Examples of Pharmaceuticals Synthesized Using These Reagents
| Reagent | Drug | Therapeutic Class | Reference |
| 1-(2-chloroethyl)piperazine HCl | Flibanserin | Serotonin receptor modulator | [8] |
| bis(2-chloroethyl)amine HCl | Aripiprazole | Atypical antipsychotic | [5][8] |
| bis(2-chloroethyl)amine HCl | Vilazodone | Antidepressant | [8] |
| bis(2-chloroethyl)amine HCl | Bendamustine | Alkylating agent (chemotherapy) | [5] |
Experimental Protocols
Protocol 1: Synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride using bis(2-chloroethyl)amine hydrochloride
This protocol describes the cyclization reaction to form the piperazine ring.
Materials:
-
2,3-dichloroaniline
-
bis(2-chloroethyl)amine hydrochloride
-
Protonic solvent (e.g., ethanol) for workup
Procedure:
-
Combine 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride in a reaction vessel. The mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride can range from 1:0.8 to 1:2.0.[9]
-
Heat the mixture to a charging temperature of 90-120 °C.[9]
-
Increase the reaction temperature to 120-220 °C and maintain for several hours until the reaction is complete.[9]
-
After the reaction, treat the reaction liquid with a protonic solvent to precipitate the crude product.[9]
-
Refine the crude product by recrystallization from a suitable solvent to obtain 1-(2,3-dichlorophenyl)piperazine hydrochloride with a purity of >99.5%.[9] The reported yield for this process is upwards of 59.5%.[9]
Protocol 2: General N-Alkylation using 1-(2-chloroethyl)piperazine
This protocol outlines a general procedure for the synthesis of N-substituted piperazines.
Materials:
-
A nucleophile (e.g., a primary or secondary amine, a phenol)
-
This compound
-
A non-nucleophilic base (e.g., triethylamine, potassium carbonate)
-
A suitable solvent (e.g., acetonitrile, DMF)
Procedure:
-
Dissolve the nucleophile and the base in the chosen solvent in a reaction flask.
-
Add this compound to the mixture.
-
Heat the reaction mixture to a temperature appropriate for the specific nucleophile (typically ranging from room temperature to reflux) and stir until the starting materials are consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue using standard techniques such as column chromatography or recrystallization to yield the desired N-substituted piperazine.
Visualization of Synthetic Strategies
The following diagrams illustrate the distinct synthetic logic when using these two reagents.
Caption: Comparative synthetic pathways.
The diagram above illustrates the two distinct synthetic strategies. Pathway 1 shows this compound reacting with a nucleophile to introduce the piperazine moiety. Pathway 2 demonstrates the use of bis(2-chloroethyl)amine hydrochloride to construct the piperazine ring via cyclization with a primary amine.
Conclusion
Both this compound and bis(2-chloroethyl)amine hydrochloride are indispensable reagents in modern organic synthesis, particularly for accessing piperazine-containing molecules. The choice between them is dictated by the overall synthetic strategy:
-
This compound is the reagent of choice when the goal is to append a piperazine ring to an existing molecular scaffold.
-
bis(2-chloroethyl)amine hydrochloride is preferred for the de novo synthesis of the piperazine ring, especially in the preparation of N-arylpiperazines, and as a bifunctional alkylating agent.
A thorough understanding of their respective reactivities, selectivities, and optimal reaction conditions is crucial for the successful design and execution of synthetic routes in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Seta Chemicals [setachemicals.com]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 6. The interaction of chromatin with alkylating agents. The monofunctional action of bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bis(2-chloroethyl)amine hydrochloride HCI Online | Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers [scimplify.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102807536A - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
Spectroscopic Analysis of 1-(2-chloroethyl)piperazine Hydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of 1-(2-chloroethyl)piperazine hydrochloride and its derivatives, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of published spectral data for this compound, this guide leverages data from closely related piperazine derivatives to provide a robust framework for spectral interpretation and characterization.
Comparative Spectroscopic Data
The following tables summarize key ¹H NMR, ¹³C NMR, and IR spectroscopic data for piperazine dihydrochloride and other substituted piperazine derivatives. This information can be used to predict the spectral features of this compound. The protonation of the piperazine nitrogen atoms significantly influences the chemical shifts, typically causing a downfield shift in adjacent protons and carbons.
Table 1: Comparative ¹H NMR Data of Piperazine Derivatives
| Compound/Fragment | Protons | Chemical Shift (δ) ppm | Multiplicity | Notes |
| Piperazine Dihydrochloride (in D₂O) | Piperazine ring protons | ~3.4 | s | A single peak due to the symmetrical nature of the dication. |
| 1-(2-Chloroethyl)piperidine HCl (in CDCl₃) | Piperidine ring protons | 1.5-3.0 | m | Complex multiplets due to the less symmetrical structure. |
| -CH₂-Cl | ~3.7 | t | Triplet due to coupling with the adjacent methylene group. | |
| -N-CH₂- | ~2.8 | t | Triplet, deshielded by the nitrogen and adjacent to the chloroethyl group. | |
| 1-(Aryl)piperazine HCl | Piperazine protons (adjacent to N-Aryl) | ~3.2 | t | |
| Piperazine protons (adjacent to NH) | ~3.3 | t | ||
| Predicted for 1-(2-chloroethyl)piperazine HCl | Piperazine ring protons | ~3.0 - 3.5 | m | Two sets of multiplets expected due to asymmetric substitution. |
| -N-CH₂-CH₂-Cl | ~2.9 | t | Deshielded by the adjacent nitrogen. | |
| -N-CH₂-CH₂-Cl | ~3.8 | t | Deshielded by the chlorine atom. |
Table 2: Comparative ¹³C NMR Data of Piperazine Derivatives
| Compound/Fragment | Carbons | Chemical Shift (δ) ppm | Notes |
| Piperazine Dihydrochloride | Piperazine ring carbons | ~42 | Single peak due to symmetry. |
| 1-(2-Chloroethyl)piperidine HCl (in CDCl₃) | Piperidine ring carbons | 22-55 | Multiple peaks reflecting the different carbon environments. |
| -CH₂-Cl | ~40 | ||
| -N-CH₂- | ~58 | ||
| 1-(Aryl)piperazine HCl | Piperazine carbons (adjacent to N-Aryl) | ~50 | |
| Piperazine carbons (adjacent to NH) | ~45 | ||
| Predicted for 1-(2-chloroethyl)piperazine HCl | Piperazine ring carbons | ~45 - 55 | Two distinct signals expected for the carbons of the piperazine ring. |
| -N-CH₂-CH₂-Cl | ~58 | ||
| -N-CH₂-CH₂-Cl | ~40 |
Table 3: Comparative IR Absorption Data of Piperazine Derivatives
| Compound/Fragment | Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| Piperazine Dihydrochloride | N-H stretch (secondary amine salt) | 2400-3000 | Strong, broad | Characteristic broad absorption for amine hydrochlorides.[1][2] |
| C-H stretch (alkane) | 2850-2960 | Medium-Strong | ||
| N-H bend | 1560-1620 | Medium | ||
| 1-(2-Chloroethyl)piperidine HCl | C-H stretch (alkane) | 2850-2950 | Strong | |
| C-Cl stretch | 650-750 | Medium-Strong | ||
| Predicted for 1-(2-chloroethyl)piperazine HCl | N-H stretch (secondary amine salt) | 2400-3000 | Strong, broad | Broad absorption due to the protonated secondary amine. |
| C-H stretch (alkane) | 2850-2960 | Medium-Strong | ||
| N-H bend | 1560-1620 | Medium | ||
| C-N stretch | 1100-1250 | Medium | ||
| C-Cl stretch | 650-750 | Medium-Strong |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound derivative
-
Deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD)
-
NMR tubes (5 mm diameter)
-
Micropipette or syringe
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the hydrochloride salt for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Deuterated water (D₂O) is often a good choice for hydrochloride salts due to their solubility.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
Transfer to NMR Tube:
-
Using a micropipette or syringe, carefully transfer the solution into a clean NMR tube.
-
The height of the solution in the NMR tube should be approximately 4-5 cm.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H spectrum. A standard experiment typically involves a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Method 1: KBr Pellet Technique
Materials:
-
This compound derivative
-
Potassium Bromide (KBr), IR grade, desiccated
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the hydrochloride salt and 100-200 mg of dry KBr powder in an agate mortar.[3]
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.[3] For hydrochloride salts, it is sometimes recommended to use potassium chloride (KCl) to avoid halogen exchange.[4]
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the collar of a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of a blank KBr pellet or of the empty sample compartment.
-
Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The final spectrum will be the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.
-
Method 2: Attenuated Total Reflectance (ATR)
Materials:
-
This compound derivative (solid powder)
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel compound like a this compound derivative.
References
A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 1-(2-chloroethyl)piperazine and its derivatives. It offers detailed experimental protocols and supporting data to assist researchers in selecting the most suitable analytical technique for their specific needs.
Introduction
1-(2-chloroethyl)piperazine is a key building block in the synthesis of numerous pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment. This guide explores a direct HPLC-UV method and compares its performance with derivatization-based HPLC, as well as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
A primary challenge in the HPLC analysis of 1-(2-chloroethyl)piperazine is its lack of a strong UV chromophore, which can result in poor sensitivity with UV detection.[1] To address this, derivatization with agents like dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV activity.[1] However, direct HPLC-UV analysis at low wavelengths remains a simpler approach for routine quality control.
Common impurities in the synthesis of 1-(2-chloroethyl)piperazine derivatives include starting materials and byproducts such as 1,4-bis(2-chloroethyl)piperazine, which arises from the disubstitution of the piperazine ring.[2] An effective analytical method must be able to separate the main compound from these potential impurities.
Comparative Analysis of Analytical Techniques
The choice of analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the available instrumentation. The following table summarizes the key performance characteristics of different techniques for the purity validation of 1-(2-chloroethyl)piperazine derivatives.
| Parameter | Direct HPLC-UV | HPLC-UV with Derivatization | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Chemical modification to add a UV-active group, followed by HPLC-UV. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Separation by liquid chromatography with highly selective and sensitive mass spectrometric detection.[3][4] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Requires an additional chemical reaction step. | May require derivatization to increase volatility. | Simple dissolution, but requires careful selection of mobile phase to be compatible with MS. |
| Sensitivity | Lower, suitable for high-concentration samples. | Higher than direct HPLC-UV. | High, suitable for trace analysis. | Very high, excellent for trace impurity detection.[5] |
| Selectivity | Moderate, may have interference from co-eluting impurities. | Good, derivatization can be selective for primary and secondary amines. | High, mass spectrometer provides structural information. | Very high, MRM mode offers exceptional selectivity. |
| Instrumentation | Standard HPLC with UV detector (widely available). | Standard HPLC with UV detector. | Gas chromatograph coupled to a mass spectrometer. | Liquid chromatograph coupled to a tandem mass spectrometer. |
| Analysis Time | Relatively short. | Longer due to the derivatization step. | Typically longer run times. | Can be very fast with modern UPLC systems. |
| Key Advantages | Simple, rapid, and cost-effective for routine QC. | Enhanced sensitivity for UV detection. | High resolving power and structural elucidation capabilities. | Unmatched sensitivity and selectivity for complex matrices.[6] |
| Key Limitations | Low sensitivity for compounds without strong chromophores. | Additional sample preparation step can introduce errors. | Not suitable for non-volatile or thermally labile compounds. | Higher equipment and maintenance costs. |
Experimental Protocols
Direct Reversed-Phase HPLC-UV Method
This method is suitable for the routine purity assessment of 1-(2-chloroethyl)piperazine hydrochloride where high sensitivity is not a primary requirement.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer, pH 3.0). A typical starting point is a 20:80 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC-UV Method with NBD-Cl Derivatization
This method provides enhanced sensitivity for the detection of 1-(2-chloroethyl)piperazine and its amino-impurities.[1]
-
Derivatization Procedure:
-
To 1 mL of a 100 µg/mL solution of the sample in a suitable buffer (e.g., borate buffer, pH 9.0), add 1 mL of a 1 mg/mL solution of NBD-Cl in methanol.
-
Heat the mixture at 60 °C for 30 minutes in a water bath.
-
Cool the solution to room temperature.
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 470 nm
-
Injection Volume: 20 µL
-
Column Temperature: 35 °C
-
GC-MS Method
GC-MS is a powerful tool for identifying and quantifying volatile impurities.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane).
-
Derivatization (e.g., acylation) may be necessary to improve the chromatographic behavior of the piperazine derivatives.
-
Analytical Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the purity validation of 1-(2-chloroethyl)piperazine derivatives.
Caption: A flowchart illustrating the analytical workflow for purity validation.
Conclusion
The selection of an appropriate analytical method for the purity validation of 1-(2-chloroethyl)piperazine derivatives is crucial for ensuring product quality. For routine quality control of the bulk substance, a direct HPLC-UV method offers a simple and cost-effective solution. When higher sensitivity is required, HPLC with derivatization is a viable alternative. For comprehensive impurity profiling and the identification of unknown impurities, the more advanced techniques of GC-MS and LC-MS/MS are indispensable. This guide provides the foundational information for researchers to develop and validate analytical methods tailored to their specific requirements.
References
- 1. jocpr.com [jocpr.com]
- 2. This compound | 53502-60-6 | Benchchem [benchchem.com]
- 3. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Alkylating Agents for Piperazine Substitution
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including antipsychotics, antidepressants, and anticancer drugs.[1][2] Its symmetrical nature, with two reactive secondary amine groups, presents a significant synthetic challenge: controlling the degree of substitution to achieve desired mono- or di-alkylated products. This guide provides a comparative analysis of common alkylating strategies, supported by experimental data, to aid researchers in selecting the optimal method for their specific application.
Comparative Analysis of N-Alkylation Strategies
The primary challenge in piperazine alkylation is managing the reaction to prevent undesired di-alkylation, as both nitrogen atoms exhibit similar reactivity.[3] Several strategies have been developed to overcome this, each with distinct advantages in terms of yield, selectivity, and operational simplicity.
Strategy 1: Direct Alkylation Using Excess Piperazine
One of the most straightforward approaches to favor mono-alkylation is to use a large excess of piperazine relative to the alkylating agent. This stoichiometric imbalance increases the probability that the alkylating agent will react with an unsubstituted piperazine molecule rather than the mono-substituted product.
Strategy 2: Alkylation of Monoprotected Piperazine
A highly effective and clean method for ensuring mono-alkylation involves the use of a protecting group.[4] By temporarily blocking one of the piperazine nitrogens, the alkylation is directed specifically to the unprotected site. Common protecting groups include tert-Butoxycarbonyl (Boc) and Acetyl. Following alkylation, the protecting group is removed to yield the desired mono-alkylated product.[4][5]
Strategy 3: Alkylation of Monopiperazinium Salts
Utilizing a monopiperazinium salt is another effective technique to achieve selective mono-alkylation.[3] Protonating one of the nitrogen atoms significantly reduces its nucleophilicity, thereby deactivating it towards the alkylating agent and directing the substitution to the free nitrogen base.[4] This method can produce excellent yields of the N-monoalkylated product, substantially free of the di-alkylated derivative.[3]
Strategy 4: Reductive Amination
As an alternative to nucleophilic substitution with alkyl halides, reductive amination offers a different pathway to N-alkylated piperazines. This method involves reacting a protected piperazine (like Boc-piperazine) with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃). A key advantage is that it prevents the formation of quaternary ammonium salts, which can be a side reaction in traditional alkylations.[4]
Data Presentation: Performance of Alkylating Agents
The following tables summarize quantitative data from various experimental approaches to piperazine alkylation.
Table 1: Yields from Alkylation of N-Acetylpiperazine with Various Alkyl Bromides
This method utilizes an acetyl-protected piperazine, directing alkylation to the second nitrogen. The data demonstrates high yields for various primary alkyl bromides.
| Alkylating Agent | Solvent | Base | Conditions | Yield of Alkylated Intermediate | Reference |
| n-Butyl bromide | Acetonitrile | K₂CO₃ | Reflux overnight | 88% | [5] |
| n-Hexyl bromide | Acetonitrile | K₂CO₃ | Reflux overnight | 90% | [5] |
| n-Octyl bromide | Acetonitrile | K₂CO₃ | Reflux overnight | 71% | [5] |
| n-Dodecyl bromide | Acetonitrile | K₂CO₃ | Reflux overnight | 79% | [5] |
Table 2: Comparative Yields of Different Mono-Alkylation Strategies
This table compares the efficacy of different strategies in achieving mono-alkylation with representative alkylating agents.
| Strategy | Alkylating Agent | Conditions | Yield | Reference |
| Excess Piperazine | Alkyl Halide in Pyridine | Reflux 12 hours | 70-80% | [4] |
| Monopiperazinium Salt | p-tert-Butylbenzyl chloride | 70°C for 30 minutes | 83% | [3] |
| Monopiperazinium Salt | β-Phenethyl bromide | 70°C for 30 minutes | 56% | [3] |
| Protecting Group (Acetyl) | n-Butyl bromide | Reflux overnight | 88% (intermediate) | [5] |
Visualized Workflows and Pathways
Caption: Comparative workflow for achieving selective mono-alkylation of piperazine.
Caption: Role of arylpiperazine derivatives in modulating monoamine signaling pathways.
Experimental Protocols
Protocol 1: General Procedure for Alkylation of N-Acetylpiperazine
This protocol is adapted from the synthesis of N-Butyl-N'-Acetylpiperazine.[5]
-
Setup: To a mechanically stirred suspension of potassium carbonate (K₂CO₃, 0.195 mol) in acetonitrile (250 mL), add N-Acetylpiperazine (0.156 mol).
-
Addition of Alkylating Agent: Add n-Butyl bromide (0.172 mol) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain overnight.
-
Work-up: After cooling to room temperature, remove the inorganic salts by filtration.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. The product (N-Butyl-N'-Acetylpiperazine) can be purified further if necessary.
-
Deprotection (Hydrolysis): The acetyl group can be subsequently hydrolyzed under acidic or basic conditions to yield the final mono-alkylated piperazine.
Protocol 2: Mono-alkylation of Piperazine via Piperazinium Salt
This protocol is adapted from the synthesis of 1-(p-tert.-Butylbenzyl)-piperazine.[3]
-
Salt Formation: Prepare a solution of piperazine hexahydrate (38.8 g) and 11.55 N hydrochloric acid (17.3 mL) in ethanol (160 mL). This creates the monopiperazinium salt in situ.
-
Reaction Setup: Cool the solution to 20°C and stir.
-
Addition of Alkylating Agent: Add p-tert-Butylbenzyl chloride dropwise to the stirred solution.
-
Reaction: Stir the mixture for 1 hour at room temperature, then for 30 minutes at 70°C.
-
Work-up and Isolation: After cooling, the product is isolated using standard work-up procedures (e.g., neutralization, extraction with an organic solvent, and purification by distillation or chromatography). The reported yield for this specific reaction is 83%.[3]
Protocol 3: Mono-alkylation using N-Boc-piperazine
This protocol is a generalized procedure based on common laboratory practices.[4]
-
Setup: Dissolve N-Boc-piperazine (1 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.), to the solution.
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl iodide or bromide, 1.0-1.2 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Filter off the base and evaporate the solvent. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.
-
Deprotection: Remove the Boc group by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield the final mono-alkylated piperazine.[4]
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various novel piperazine derivatives against a range of cancer cell lines. The information presented herein is collated from recent preclinical studies and is intended to serve as a resource for researchers engaged in the discovery and development of new anticancer therapeutics. This document summarizes quantitative cytotoxicity data, details the experimental methodologies used for these assessments, and visualizes key cellular pathways and workflows.
Data Presentation: Comparative Cytotoxicity of Piperazine Derivatives
The following table summarizes the in vitro cytotoxic activity of several novel piperazine derivatives, expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50). These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound ID/Name | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| A novel piperazine derivative | K562 (Leukemia) | Cell Proliferation Assay | 0.06 - 0.16 | [1][2][3] |
| CB01 | U87 (Glioblastoma) | Not Specified | < 0.05 | [4][5] |
| CB01 | HeLa (Cervical Cancer) | Not Specified | < 0.05 | [4][5] |
| RB-1 | MDA-MB-231 (Breast Cancer) | Not Specified | 98.34 | [6] |
| Compound 7g (guanidine derivative) | HT-29 (Colon Cancer) | MTT Assay | < 2 | [7] |
| Compound 7g (guanidine derivative) | A549 (Lung Cancer) | MTT Assay | < 2 | [7] |
| Compound 9 | LNCaP (Prostate Cancer) | CCK-8 Assay | < 5 | [8] |
| Compound 15 | LNCaP (Prostate Cancer) | CCK-8 Assay | < 5 | [8] |
| Compound 8 | DU145 (Prostate Cancer) | CCK-8 Assay | 8.25 | [8] |
| Compound C-4 | A-549 (Lung Carcinoma) | In-vitro cytotoxicity | 33.20 | [9] |
| Compound C-5 | A-549 (Lung Carcinoma) | In-vitro cytotoxicity | 21.22 | [9] |
| Compound C-4 | HCT-116 (Colon Cancer) | In-vitro cytotoxicity | 11.33 | [9] |
| Compound C-14 | MIAPaCa-2 (Pancreatic Cancer) | In-vitro cytotoxicity | < 1 | [9] |
| Compound 1d | HUH-7 (Hepatocellular) | SRB Assay | - | [10] |
| Compound 1d | MCF-7 (Breast Cancer) | SRB Assay | - | [10] |
| Compound 1d | HCT-116 (Colon Cancer) | SRB Assay | - | [10] |
| Compound 23 | MDA-MB-468 (Breast Cancer) | Not Specified | 1.00 | [11] |
| Compound 25 | HOP-92 (Non-small cell lung) | Not Specified | 1.35 | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the referenced literature are provided below. These protocols are foundational for assessing the cytotoxic effects of chemical compounds on cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the piperazine derivatives. Incubate the cells for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Following the treatment period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[10] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking to ensure complete solubilization of the formazan.[10] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[10] The amount of formazan produced is proportional to the number of viable cells.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final TCA concentration of 10%. Incubate at 4°C for 60 minutes to fix the cells.
-
Washing: Discard the supernatant and wash the plates five times with tap water. Air-dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 565 nm. The absorbance is directly proportional to the total protein mass and, therefore, the number of cells.
Mandatory Visualizations
Signaling Pathway: Intrinsic Mitochondrial Apoptosis
Many novel piperazine derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.
Caption: Intrinsic mitochondrial apoptosis pathway induced by piperazine derivatives.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of novel chemical compounds against cancer cell lines.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines [mdpi.com]
- 10. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives: A Comparative Guide to Reaction Products and Structures
For researchers, scientists, and professionals in drug development, the synthesis of piperazine derivatives is a cornerstone of creating novel therapeutics. 1-(2-chloroethyl)piperazine serves as a critical building block in the assembly of numerous biologically active molecules, including notable antipsychotic agents. The reactivity of its chloroethyl group allows for the strategic introduction of the piperazine moiety, a common pharmacophore, into a variety of molecular scaffolds. However, controlling the reaction to achieve the desired monosubstituted product while minimizing the formation of the disubstituted byproduct, 1,4-bis(2-chloroethyl)piperazine, is a key challenge. This guide provides a comparative analysis of the reaction products, supported by experimental data and detailed protocols, to aid in the optimization of synthetic strategies.
Comparison of Synthetic Methodologies
The primary route to 1-(2-chloroethyl)piperazine involves the N-alkylation of piperazine. A significant hurdle in this synthesis is managing the degree of substitution, as both secondary amines of the piperazine ring are susceptible to alkylation.[1] To promote the desired monosubstitution, one common strategy is the in situ formation of piperazine monohydrochloride, which effectively protects one of the nitrogen atoms.[1] Industrial-scale production has reported yields of up to 59.5% with a purity of over 99.5% as determined by HPLC.[1]
Alternative approaches, such as reductive amination of piperazine with chloroacetaldehyde, are also viable, though less commonly documented in the literature for this specific synthesis.[1] The choice of synthetic route can be influenced by factors such as scale, available reagents, and desired purity. For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes for related monosubstituted piperazine derivatives, while maintaining comparable yields and purity.[1]
| Parameter | Direct Alkylation (Standard) | Direct Alkylation (with in-situ protection) | Microwave-Assisted Synthesis (related compounds) |
| Typical Yield | Variable, prone to disubstitution | Up to 59.5%[1] | Comparable to conventional methods |
| Purity (HPLC) | Lower due to byproduct formation | >99.5%[1] | High |
| Reaction Time | Several hours to over 48 hours[1] | Typically 20 hours for related compounds[1] | Minutes[1] |
| Key Consideration | Difficult to control selectivity | Favors monosubstitution | Requires specialized equipment |
Characterization of Reaction Products
The successful synthesis and purification of 1-(2-chloroethyl)piperazine require robust analytical methods to distinguish the desired product from the primary byproduct, 1,4-bis(2-chloroethyl)piperazine, and any unreacted starting material. High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the final product and for monitoring the progress of the reaction.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Features |
| 1-(2-chloroethyl)piperazine | C6H13ClN2 | 148.63 | Distinct retention time in HPLC, characteristic peaks in 1H NMR and 13C NMR, and a specific molecular ion peak in mass spectrometry. |
| 1,4-bis(2-chloroethyl)piperazine | C8H16Cl2N2 | 211.13 | Different retention time in HPLC compared to the monosubstituted product, a more symmetrical pattern in NMR due to the C2 symmetry, and a distinct molecular ion peak in mass spectrometry. |
Experimental Protocols
Below are representative protocols for the synthesis and analysis of 1-(2-chloroethyl)piperazine derivatives, based on established methodologies.
Synthesis of 1-(2-chloroethyl)piperazine Hydrochloride
This protocol is a representative example of a procedure that favors monosubstitution through the use of piperazine monohydrochloride.
Materials:
-
Piperazine
-
Piperazine dihydrochloride
-
1-bromo-2-chloroethane
-
Ethanol
-
Sodium hydroxide
Procedure:
-
Prepare piperazine monohydrochloride in situ by reacting piperazine with piperazine dihydrochloride in ethanol.[1]
-
To this mixture, add 1-bromo-2-chloroethane.
-
The reaction is typically carried out at an elevated temperature, for example, under reflux.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, neutralize the reaction mixture with a base, such as sodium hydroxide, to deprotonate the piperazine hydrochloride salts.
-
Extract the product with a suitable organic solvent.
-
Purify the crude product by distillation or crystallization to obtain 1-(2-chloroethyl)piperazine.
HPLC Analysis of Reaction Products
This protocol outlines a general method for the analysis of the reaction mixture.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized.
Procedure:
-
Prepare a standard solution of 1-(2-chloroethyl)piperazine and, if available, 1,4-bis(2-chloroethyl)piperazine of known concentrations.
-
Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Inject the prepared sample and standards onto the HPLC system.
-
Monitor the elution profile at a suitable UV wavelength.
-
Quantify the amount of product and byproduct by comparing the peak areas to those of the standards.
Visualization of Reaction Pathways and Biological Mechanisms
The following diagrams illustrate the general synthetic pathway for N-alkylation of piperazine and the signaling pathways of key drugs synthesized from 1-(2-chloroethyl)piperazine derivatives.
Caption: General reaction scheme for the N-alkylation of piperazine.
Aripiprazole, an atypical antipsychotic synthesized using a derivative of 1-(2-chloroethyl)piperazine, exhibits a complex mechanism of action involving partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.
Caption: Simplified signaling pathway of Aripiprazole.
Clozapine, another critical antipsychotic derived from a 1-(2-chloroethyl)piperazine intermediate, acts as an antagonist at multiple neurotransmitter receptors, with a notable high affinity for the dopamine D4 receptor and serotonin 5-HT2A receptors, and a lower affinity for D2 receptors compared to typical antipsychotics.
Caption: Overview of Clozapine's receptor interactions.
References
A Comparative Guide to the Biological Activities of N-Arylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
N-arylpiperazine derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery. Their privileged scaffold allows for interactions with a multitude of biological targets, leading to potential therapeutic applications in oncology, neurodegenerative diseases, pain management, and infectious diseases. This guide provides a comparative analysis of the biological activities of various N-arylpiperazine derivatives, supported by experimental data and detailed methodologies, to aid researchers in their drug development endeavors.
I. Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of different N-arylpiperazine derivatives, categorized by their therapeutic area.
Table 1: Anticancer Activity of N-Arylpiperazine Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Thiazolinylphenyl-piperazine (2a) | MCF-7 (Breast) | Cytotoxicity Assay | 15 | [1] |
| Thiazolinylphenyl-piperazine (2b) | MCF-7 (Breast) | Cytotoxicity Assay | 16 | [1] |
| Thiazolinylphenyl-piperazine (2c) | MCF-7 (Breast) | Cytotoxicity Assay | 19 | [1] |
| Thiazolinylphenyl-piperazine (2a) | SKBR-3 (Breast) | Cytotoxicity Assay | 25-40 | [1] |
| Thiazolinylphenyl-piperazine (2b) | SKBR-3 (Breast) | Cytotoxicity Assay | 25-40 | [1] |
| Thiazolinylphenyl-piperazine (2c) | SKBR-3 (Breast) | Cytotoxicity Assay | 25-40 | [1] |
| Thiazolinylphenyl-piperazine (2a) | MDA-MB231 (Breast) | Cytotoxicity Assay | 25-40 | [1] |
| Thiazolinylphenyl-piperazine (2b) | MDA-MB231 (Breast) | Cytotoxicity Assay | 25-40 | [1] |
| Thiazolinylphenyl-piperazine (2c) | MDA-MB231 (Breast) | Cytotoxicity Assay | 25-40 | [1] |
| Thiazolinylphenyl-piperazine (2c) | LNCaP (Prostate) | Cytotoxicity Assay | 32 | [1] |
| Thiazolinylphenyl-piperazine (2a) | DU145 (Prostate) | Cytotoxicity Assay | 48-67 | [1] |
| Thiazolinylphenyl-piperazine (2b) | DU145 (Prostate) | Cytotoxicity Assay | 48-67 | [1] |
| Thiazolinylphenyl-piperazine (2c) | DU145 (Prostate) | Cytotoxicity Assay | 48-67 | [1] |
Table 2: Neurological Activity of N-Arylpiperazine Derivatives
| Compound | Target Receptor | Assay | Ki (nM) | Reference |
| Thiazolinylphenyl-piperazine (2b) | 5-HT1A | Radioligand Binding | 412 | [1][2] |
| Thiazolinylphenyl-piperazine (2a) | 5-HT1A | Radioligand Binding | 2290 | [1] |
| Thiazolinylphenyl-piperazine (2c) | 5-HT1A | Radioligand Binding | 49500 | [1] |
| Compound 5a-f | D2/D3 | Radioligand Binding | < 1000 | [3][4] |
| LP-211 | 5-HT7 | Radioligand Binding | - | [5] |
| MEL-9 | 5-HT7 | Radioligand Binding | - | [5] |
| Compound 7 | 5-HT1A | Radioligand Binding | 1.2 | [6] |
| Compound 9 | 5-HT1A | Radioligand Binding | 21.3 | [6] |
Table 3: Analgesic Activity of N-Arylpiperazine Derivatives in Animal Models
| Compound | Animal Model | Assay | Dose (mg/kg) | % Inhibition / % Increase in Latency | Reference |
| Compound 18 | Mice Writhing Test | Writhing Test | 10, 20, 40 | > 70% | [7][8] |
| Compound 19 | Mice Writhing Test | Writhing Test | 10 | 75.2% | [7][8] |
| Compound 10 | Mice Hot Plate Test | Hot Plate Test | - | 191.5% | [7][8] |
| Compound 18 | Mice Hot Plate Test | Hot Plate Test | - | 116.0% | [7][8] |
| Compound 19 | Mice Hot Plate Test | Hot Plate Test | - | 134.4% | [7][8] |
Table 4: Antimycobacterial Activity of N-Arylpiperazine Derivatives
| Compound | Mycobacterial Strain | MIC (µM) | Reference |
| 1-{2-hydroxy-3-(4-methoxyphenylcarbamoyl)oxy)propyl}-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride | M. marinum | 65.32 | [9] |
| 1-{2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxy)propyl}-4-(4-fluorophenyl)piperazin-1-ium chloride | M. kansasii | 17.62 | [9] |
II. Experimental Protocols
A. In Vitro Assays
1. Radioligand Binding Assays (for 5-HT1A Receptor Affinity)
This assay determines the affinity of a compound for a specific receptor. Membranes from cells expressing the 5-HT1A receptor are incubated with a radiolabeled ligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The Ki value, representing the inhibition constant, is then calculated using the Cheng-Prusoff equation.[1]
2. Cytotoxicity Assays (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. Cancer cells are seeded in 96-well plates and treated with different concentrations of the N-arylpiperazine derivatives for a specified period. Subsequently, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The absorbance of the dissolved formazan is measured using a microplate reader, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[1]
B. In Vivo Assays
1. Mice Writhing Test (for Analgesic Activity)
This is a chemical-induced pain model used to screen for analgesic compounds. Mice are administered the test compound or a vehicle control. After a set time, an intraperitoneal injection of a writhing-inducing agent (e.g., acetic acid) is given. The number of writhes (a characteristic stretching behavior) is counted for a specific duration. The percentage of inhibition of writhing by the test compound compared to the control group is calculated to determine its analgesic effect.[7][8]
2. Mice Hot Plate Test (for Analgesic Activity)
This is a thermal-induced pain model to assess central analgesic activity. Mice are placed on a heated plate maintained at a constant temperature (e.g., 55°C). The latency time for the mouse to show a pain response (e.g., licking its paws or jumping) is recorded. The test is performed before and after the administration of the N-arylpiperazine derivative. An increase in the latency time indicates an analgesic effect.[7][8]
III. Signaling Pathways and Structure-Activity Relationships
Interaction with Serotonin 5-HT1A Receptors
N-arylpiperazine derivatives are well-known ligands for serotonin receptors, particularly the 5-HT1A subtype.[1] The interaction involves key pharmacophoric features. The basic nitrogen atom of the piperazine ring is crucial for forming an ionic bond with an aspartate residue in the receptor's binding pocket. The aryl group engages in a CH/π interaction with a phenylalanine residue, further stabilizing the ligand-receptor complex.[10] Modifications to the aryl ring and the linker chain significantly influence the affinity and selectivity for the 5-HT1A receptor. For instance, the position of a dihydrothiazole moiety on the phenyl ring has been shown to be critical, with the meta position being the most favorable for binding.[1]
Caption: Interaction of N-Arylpiperazine with the 5-HT1A Receptor.
Anticancer Mechanism of Action
The anticancer activity of N-arylpiperazine derivatives is multifaceted and can involve various cellular pathways. Some derivatives have been shown to induce cytotoxicity in a range of cancer cell lines, including breast and prostate cancer.[1] The exact mechanisms are still under investigation, but potential pathways include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling cascades involved in cancer progression. Structure-activity relationship studies have indicated that the nature and substitution pattern of the aryl group, as well as the linker connecting it to the piperazine core, are critical for cytotoxic potency.[10]
References
- 1. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
evaluating the efficiency of different catalytic systems for piperazine synthesis
For Researchers, Scientists, and Drug Development Professionals
Piperazine and its derivatives are fundamental building blocks in the pharmaceutical industry, forming the core of numerous blockbuster drugs. The efficient synthesis of the piperazine ring is therefore a critical area of research. This guide provides a comparative overview of various catalytic systems employed for piperazine synthesis, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Reductive Amination of Ethanolamine Derivatives
Reductive amination of ethanolamines is a widely used industrial method for producing piperazine. This approach typically involves the reaction of monoethanolamine (MEA), diethanolamine (DEA), or aminoethylethanolamine (AEEA) with ammonia in the presence of a heterogeneous catalyst and hydrogen.
Performance Comparison of Heterogeneous Catalysts
The efficiency of this process is highly dependent on the catalyst composition and reaction conditions. Below is a summary of various catalytic systems and their reported performance.
| Catalyst System | Starting Material | Temperature (°C) | Pressure (MPa) | Piperazine Yield (%) | Piperazine Selectivity (%) | Reference |
| Ni-MgO (1:1) | Diethanolamine | 225 | - | - | - | [1] |
| 20% Co/H-ZSM-5 | Monoethanolamine | 360 | - | 35 | 45.7 | [2] |
| (40-50%) Ni and (10-15%) Cu/SiO₂ | Monoethanolamine | - | - | 38.7-47.8 | 59.6-61.3 | [2] |
| (12-20%) Ni, (12-20%) Co, (4-12%) Cu, and (0.6-2.2)Sn/Al₂O₃ | Diethanolamine | 190 | 19-20 | 62.1 | 69 | [2] |
| Cu-Ni-Cr | Ethylene Glycol + NH₃ | 242-248 | - | 31 | - | [2] |
| Ru-PNP pincer complex (Homogeneous) | Diethanolamine | 155 | 4.2 | - | 32.6 (AEEA) | [3][4] |
Note: Yield and selectivity can be influenced by various factors including the molar ratio of reactants and the specific reactor setup. The data presented is based on reported laboratory or pilot-scale experiments.
Experimental Protocol: Reductive Amination of Diethanolamine (General Procedure)
This protocol is a generalized representation based on common practices in the field.
Materials:
-
Diethanolamine (DEA)
-
Anhydrous ammonia
-
Hydrogen gas
-
Heterogeneous catalyst (e.g., Ni-Co-Cu-Sn/Al₂O₃)
-
Solvent (if applicable, e.g., water)
Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, liquid inlet, pressure gauge, and temperature controller.
Procedure:
-
The catalyst is loaded into the reactor.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air.
-
Diethanolamine and any solvent are charged into the reactor.
-
The reactor is pressurized with ammonia to the desired partial pressure.
-
The reactor is then pressurized with hydrogen to the target total pressure.
-
The mixture is heated to the specified reaction temperature with continuous stirring.
-
The reaction is allowed to proceed for the designated time, with pressure maintained by the addition of hydrogen as it is consumed.
-
After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized.
-
The reaction mixture is filtered to remove the catalyst.
-
The crude product is then purified by distillation to isolate piperazine.
Reaction Pathway: Reductive Amination of Diethanolamine
The following diagram illustrates a simplified reaction pathway for the synthesis of piperazine from diethanolamine.
Caption: Reductive amination pathway from DEA to Piperazine.
Photoredox Catalysis for C-H Functionalization and Cyclization
Visible-light photoredox catalysis has emerged as a powerful and green method for synthesizing functionalized piperazines under mild conditions.[1] This approach often involves the generation of radical intermediates that undergo cyclization.
Performance of Photoredox Catalytic Systems
| Catalyst System | Reactants | Light Source | Solvent | Yield (%) | Reference |
| Ir(ppy)₃ | N-Boc piperazine, 1,4-dicyanobenzene | Visible Light | CH₃CN | - | [1] |
| Ir(ppy)₂(dtbbpy)PF₆ | N-Ph piperazine, Heteroarene | Visible Light | - | - | [1] |
| Organic Photocatalyst (4CzIPN) | Aldehydes, Amino-acid derived diamine | Blue Light | - | Good to Excellent | [1][5][6] |
| Ir(ppy)₂(dtbbpy)PF₆ (SLAP reagent) | Aldehydes, N-Ph/N-Bn SLAP reagent | Blue Light | - | High | [1] |
Experimental Protocol: Organic Photoredox-Catalyzed Piperazine Synthesis
This protocol is based on the work by Nicewicz and coworkers.[5][6]
Materials:
-
Amine substrate
-
Aldehyde or ketone
-
Organic photocatalyst (e.g., 4CzIPN)
-
Solvent (e.g., acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
Equipment:
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Blue LED light source
Procedure:
-
The amine substrate, aldehyde/ketone, and photocatalyst are added to the reaction vessel.
-
The vessel is sealed, and the atmosphere is replaced with an inert gas by several vacuum/backfill cycles.
-
The solvent is added via syringe.
-
The reaction mixture is stirred and irradiated with a blue LED light source at room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the desired piperazine derivative.
Workflow: Photoredox Catalysis for Piperazine Synthesis
The following diagram outlines the general workflow for a photoredox-catalyzed piperazine synthesis experiment.
Caption: Experimental workflow for photoredox piperazine synthesis.
Transition Metal-Catalyzed Cyclizations
Palladium and gold catalysts are effective for the synthesis of substituted piperazines from various precursors, offering high regio- and stereochemical control.[7][8][9]
Performance of Palladium and Gold Catalytic Systems
| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(0) / DPEphos | Bis-tosylated ethylenediamine, BOC-propargyl alcohol | Dichloromethane | Room Temp. | ~98 | [9] |
| AuCl₃ | Propargylic sulfonamide derivatives | Dichloromethane | Microwave 100 | up to 98 | [7] |
Experimental Protocol: Palladium-Catalyzed Piperazine Synthesis
This protocol is based on the work by Rawal and coworkers.[8][9]
Materials:
-
Diamine derivative (e.g., bis-sulfonamide)
-
Propargyl carbonate derivative
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., DPEphos)
-
Solvent (e.g., dichloromethane)
Equipment:
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer
-
Inert gas supply
Procedure:
-
In a reaction vessel under an inert atmosphere, the palladium catalyst and phosphine ligand are dissolved in the solvent.
-
The diamine and propargyl carbonate derivatives are added to the solution.
-
The reaction mixture is stirred at room temperature or heated as required.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is concentrated.
-
The crude product is purified by flash column chromatography.
Catalytic Cycle: Palladium-Catalyzed Piperazine Synthesis
The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed synthesis of piperazines.
Caption: Palladium-catalyzed cyclization for piperazine synthesis.
Conclusion
The choice of a catalytic system for piperazine synthesis is a trade-off between factors such as cost, efficiency, substrate scope, and environmental impact. Traditional reductive amination methods are suitable for large-scale production of unsubstituted piperazine, while modern photoredox and transition-metal catalysis offer milder conditions and greater flexibility for the synthesis of complex, functionalized piperazine derivatives crucial for drug discovery. The data and protocols presented in this guide aim to provide a solid foundation for researchers to make informed decisions in their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modular, Gold-Catalyzed Approach to the Synthesis of Lead-like Piperazine Scaffolds [organic-chemistry.org]
- 8. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Standards for 1-(2-chloroethyl)piperazine Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
1-(2-chloroethyl)piperazine Hydrochloride (CEP-HCl) is a critical starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably antipsychotic drugs such as Aripiprazole. The purity and quality of CEP-HCl and its derivatives are paramount to the safety and efficacy of the final drug product. Consequently, robust analytical standards and validated methods are essential for quality control, impurity profiling, and regulatory compliance. This guide provides a comparison of available analytical standards and detailed experimental protocols for their analysis.
Comparison of Analytical Reference Standards
The selection of an appropriate analytical standard is a critical first step in any quantitative or qualitative analysis. The choice depends on the application, regulatory requirements, and the stage of drug development. Analytical standards are broadly categorized as primary and secondary standards, each with distinct characteristics and traceability.
| Parameter | Pharmacopeial Standard (Primary) | Certified Reference Material (Secondary) | In-House Qualified Standard |
| Purity | Highest possible purity, typically >99.5% | High purity, typically >98%, with a certificate stating the exact purity value. | Purity is determined internally and may vary. |
| Certification | Officially recognized by pharmacopeias (e.g., USP, EP, BP). | Certified by an accredited body (e.g., ISO/IEC 17025, ISO 17034). Traceable to primary standards. | Qualified internally against a primary or secondary standard. |
| Documentation | Comprehensive monograph with official test methods. | Certificate of Analysis (CoA) with detailed characterization data (e.g., HPLC, NMR, MS, purity).[1] | Internal documentation; may lack the rigor of official standards. |
| Traceability | Serves as the primary point of traceability. | Traceable to SI units, often through a pharmacopeial standard. | Traceability must be established and documented internally. |
| Application | Used for calibrating secondary standards and in legal or regulatory disputes. | Routine quality control, instrument calibration, and method validation.[1][2] | Early-stage development, process monitoring, and research. |
| Availability | Available directly from pharmacopeial organizations. | Widely available from commercial suppliers (e.g., Sigma-Aldrich, LGC Standards). | Prepared and qualified within the user's laboratory. |
Experimental Protocols
Accurate analysis of CEP-HCl and its derivatives relies on validated and robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for purity assessment and quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) is often used for identification and analysis of volatile impurities.
Protocol 1: HPLC-UV Method for Purity of CEP-HCl
This protocol describes a reversed-phase HPLC method suitable for determining the purity of CEP-HCl and separating it from potential impurities. Since piperazine itself does not have a strong UV chromophore, derivatization or the use of alternative detection methods like ELSD or CAD may be necessary for trace-level analysis.[3][4][5] However, for a starting material purity test, direct UV detection is often sufficient.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.05 M Sodium Dihydrogen Phosphate buffer (pH adjusted to 5.5 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 50% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 254 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve CEP-HCl reference standard in a 50:50 mixture of water and acetonitrile to obtain a concentration of 0.5 mg/mL.
-
Test Solution: Prepare the sample to be tested in the same manner as the Standard Solution.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the Standard Solution and the Test Solution into the chromatograph.
-
Record the chromatograms and calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.
-
Protocol 2: GC-MS Method for Identification and Volatile Impurities
This method is suitable for confirming the identity of CEP-HCl and for detecting and quantifying volatile organic impurities, including residual solvents.
-
Chromatographic System:
-
Column: DB-17 (or equivalent 50% Phenyl-methylpolysiloxane), 30 m x 0.53 mm ID, 1.0 µm film thickness.[6]
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.[6]
-
Injector Temperature: 250°C.[6]
-
Oven Program: Initial temperature of 150°C held for 5 minutes, then ramped at 35°C/min to 260°C and held for 2 minutes.[6]
-
Injection Volume: 1.0 µL (split mode)
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
-
Detector Temperature: 260°C
-
-
Sample Preparation:
-
Dissolve approximately 10 mg of the CEP-HCl sample in 1 mL of methanol.
-
-
Procedure:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the main peak.
-
Compare the obtained mass spectrum with a reference library or a spectrum obtained from a certified reference standard to confirm identity.
-
Integrate peaks corresponding to any detected impurities and quantify using an appropriate standard if necessary.
-
Visualization of Workflows and Relationships
Understanding the context in which these analytical standards are used is crucial. The following diagrams illustrate the synthetic relationship between CEP-HCl and a common derivative, Aripiprazole, as well as a typical analytical workflow for impurity control.
Caption: Simplified synthesis of Aripiprazole from its precursors.[7][8]
Caption: Analytical workflow for impurity quantification in an API batch.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
cross-reactivity analysis of antibodies raised against piperazine-containing haptens
For Researchers, Scientists, and Drug Development Professionals: A Guide to Antibody Specificity in Immunoassays for Piperazine Derivatives
The piperazine ring is a key structural motif in a wide range of pharmaceuticals and psychoactive substances. The development of specific antibodies against these compounds is crucial for various applications, including therapeutic drug monitoring, pharmacokinetic studies, and the detection of drugs of abuse. A significant challenge in the development of immunoassays for these small molecules, or haptens, is the potential for cross-reactivity with structurally similar compounds. This guide provides a comparative analysis of the cross-reactivity of antibodies raised against different piperazine-containing haptens, supported by experimental data and detailed methodologies.
Understanding Antibody Cross-Reactivity
Antibodies are generated against a specific hapten that is conjugated to a larger carrier protein to elicit an immune response. The resulting antibodies will have varying degrees of specificity for the target hapten. Cross-reactivity occurs when these antibodies also bind to other molecules that share structural similarities with the original hapten. The degree of cross-reactivity is a critical performance characteristic of an immunoassay, as it can lead to false-positive results or inaccurate quantification.
The design of the hapten, including the point of attachment of the linker to the piperazine core and the nature of the substituents, plays a pivotal role in determining the specificity of the resulting antibodies. By strategically exposing or masking certain structural features during hapten synthesis, it is possible to generate antibodies with tailored cross-reactivity profiles.
Comparative Cross-Reactivity Data
The following tables summarize the cross-reactivity of antibodies raised against different piperazine-containing haptens. The data is compiled from various studies and is presented as the percentage of cross-reactivity relative to the target analyte.
Table 1: Cross-Reactivity of Polyclonal Antibodies Against Benzylpiperazine (BZP)
| Compound Tested | Concentration (ng/mL) causing 50% inhibition | % Cross-Reactivity |
| Benzylpiperazine (BZP) | 25 | 100 |
| 3-Trifluoromethylphenylpiperazine (TFMPP) | > 1000 | < 2.5 |
| 3-Chlorophenylpiperazine (mCPP) | > 1000 | < 2.5 |
| 4-Methoxyphenylpiperazine (MeOPP) | > 1000 | < 2.5 |
| Amphetamine | > 10000 | < 0.25 |
| Methamphetamine | > 10000 | < 0.25 |
| MDMA | > 10000 | < 0.25 |
Data synthesized from studies on BZP immunoassay development. The development of a highly specific ELISA for BZP screening in urine and blood has been a goal to overcome the limitations of cross-reactivity with existing amphetamine and MDMA immunoassays[1].
Table 2: Cross-Reactivity of a Monoclonal Antibody (7D4) Raised Against a Prometryn-like Hapten *
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity |
| Prometryn | 3.9 | 100 |
| Ametryn | 11.22 | 34.77 |
| Desmetryn | 21.56 | 18.09 |
| Terbumeton | 51.05 | 7.64 |
| Atrazine | >1000 | < 1 |
| Simazine | >1000 | < 1 |
| Propazine | >1000 | < 1 |
| Terbuthylazine | >1000 | < 1 |
| Cyprazine | >1000 | < 1 |
| Atratone | >1000 | < 1 |
| Terbutryn | >1000 | < 1 |
*While prometryn is a triazine herbicide and not a piperazine derivative, the piperazine-like ring structure and the detailed cross-reactivity data for a monoclonal antibody provide a valuable model for understanding hapten-specific antibody responses.[2][3]
Experimental Protocols
The generation of reliable cross-reactivity data is underpinned by robust experimental protocols. Below are generalized methodologies for key experiments in the development and characterization of antibodies against piperazine-containing haptens.
Hapten Synthesis and Immunogen Preparation
-
Hapten Design and Synthesis: A derivative of the target piperazine-containing molecule is synthesized to introduce a linker arm with a reactive functional group (e.g., a carboxylic acid or an amino group). The position of the linker is crucial and is chosen to expose key structural features of the hapten to the immune system.
-
Carrier Protein Conjugation: The synthesized hapten is covalently coupled to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), using a suitable cross-linking agent (e.g., carbodiimide chemistry for carboxylated haptens). The hapten-to-carrier protein ratio is optimized to ensure a sufficient density of haptens for immunogenicity.
-
Immunogen Purification: The resulting immunogen (hapten-protein conjugate) is purified from unreacted hapten and cross-linker by dialysis or size-exclusion chromatography.
Antibody Production
-
Immunization: Laboratory animals (typically mice for monoclonal antibodies or rabbits for polyclonal antibodies) are immunized with the purified immunogen, usually mixed with an adjuvant to enhance the immune response. A series of booster injections are administered over several weeks.
-
Titer Determination: Blood samples are periodically collected, and the serum is tested by enzyme-linked immunosorbent assay (ELISA) to determine the antibody titer, which is a measure of the concentration of antibodies specific to the hapten.
-
Monoclonal Antibody Production (Hybridoma Technology): For monoclonal antibodies, spleen cells from an immunized mouse with a high antibody titer are fused with myeloma cells to create hybridoma cells. These cells are then screened to identify clones that produce antibodies with the desired specificity and affinity.
Cross-Reactivity Analysis by Competitive ELISA
-
Plate Coating: A microtiter plate is coated with a conjugate of the hapten coupled to a different carrier protein than the one used for immunization (e.g., ovalbumin, OVA) to prevent the detection of antibodies against the carrier protein.
-
Competitive Inhibition: A constant, predetermined concentration of the antibody is mixed with varying concentrations of the target analyte or the cross-reacting compounds.
-
Incubation: The antibody-analyte mixtures are added to the coated microtiter plate and incubated. During this step, the free analyte in the solution competes with the hapten-OVA conjugate on the plate for binding to the limited number of antibody binding sites.
-
Detection: After washing away unbound reagents, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added.
-
Signal Generation: A substrate for the enzyme is added, which generates a colored product. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.
-
Data Analysis: The concentration of each test compound that causes a 50% reduction in the signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Visualizing the Workflow
The following diagrams illustrate the key processes involved in generating and analyzing antibodies for cross-reactivity.
Caption: Workflow for hapten synthesis and immunogen preparation.
References
Safety Operating Guide
Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(2-chloroethyl)piperazine Hydrochloride, ensuring the protection of personnel and the environment.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance, and appropriate precautions must be taken at all times. It is fatal if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing genetic defects.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat, and in cases of potential significant exposure, impervious clothing and boots.[1]
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator is necessary.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] An eyewash station and safety shower must be readily accessible.[4]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste and should be conducted by a licensed waste disposal company.
-
Waste Collection:
-
Collect waste this compound in its original container or a clearly labeled, compatible, and tightly sealed waste container.
-
Avoid mixing with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area to prevent exposure.
-
Clean up spills immediately, avoiding dust generation.[4]
-
Use a method such as vacuuming or carefully sweeping the material into a suitable disposal container.[4]
-
Do not allow the substance to enter drains or waterways.[1][2][5]
-
-
Container Labeling and Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the Safety Data Sheet (SDS) to the waste disposal company to ensure they have all the necessary information for safe handling and transport.
-
Quantitative Data Summary
For logistical and safety purposes, the following quantitative data, primarily derived from transportation regulations, is essential for the proper management of this compound waste.
| Data Point | Value | Reference |
| UN Number | UN2928 | [1][5] |
| Proper Shipping Name | TOXIC SOLID, CORROSIVE, ORGANIC, N.O.S. | [1][3][5] |
| Hazard Class | 6.1 (Toxic) | [1][5] |
| Subsidiary Hazard Class | 8 (Corrosive) | [1][5] |
| Packing Group | II | [1][5] |
| GHS Classification | Acute Toxicity, Oral (Category 2) | [1][3] Skin Corrosion/Irritation (Category 1B)[1][3] Serious Eye Damage/Eye Irritation (Category 1)[1][3] Germ Cell Mutagenicity (Category 2)[1] |
Experimental Protocols
This document focuses on the operational and disposal plans for this compound. For detailed experimental protocols involving this substance, please refer to your specific research or development procedures, always ensuring they are conducted in accordance with institutional safety guidelines and the information provided in the Safety Data Sheet.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
